1-Allylpiperazine dihydrochloride
Description
BenchChem offers high-quality 1-Allylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-prop-2-enylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h2,8H,1,3-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTCAMCWNYDBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Allylpiperazine Dihydrochloride
Molecular Architecture, Synthetic Protocols, and Application in Drug Discovery
Executive Summary & Core Identity
1-Allylpiperazine dihydrochloride is a bifunctional heterocyclic building block essential to medicinal chemistry. It serves as a "privileged scaffold" intermediate, bridging the gap between simple aliphatic amines and complex pharmacological agents found in antipsychotics, antihistamines, and antidepressants.
This guide provides a rigorous analysis of its molecular structure, a self-validating synthesis protocol designed to minimize bis-alkylation byproducts, and a comprehensive characterization profile.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(prop-2-en-1-yl)piperazine dihydrochloride |
| CAS Number | 23173-52-6 (Salt), 13961-36-9 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 199.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes |
| Melting Point | >220°C (Decomposition) |
Molecular Architecture & Structural Dynamics
Connectivity and Conformation
The core of the molecule is a saturated six-membered piperazine ring containing two nitrogen atoms at the 1 and 4 positions.
-
N1 Position: Substituted with an allyl group (
). In the dihydrochloride form, this nitrogen is protonated, forming a quaternary ammonium center. -
N4 Position: A secondary amine, also protonated in the salt form (
). -
Conformation: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The allyl group at N1 typically occupies the equatorial position to avoid 1,3-diaxial interactions with the axial protons on C3 and C5, although the low barrier to nitrogen inversion in the free base allows for rapid equilibrium. In the dihydrochloride salt, the lattice energy and hydrogen bonding network "lock" the conformation.
Salt Lattice Dynamics
The "dihydrochloride" designation implies a stoichiometric ratio of 1:2 between the base and HCl.
-
H-Bonding Network: The chloride ions (
) act as acceptors for strong hydrogen bonds from the ammonium protons ( ). This extensive network confers high thermal stability and high water solubility. -
Hygroscopicity: Like many piperazine salts, the lattice energy is high, but the surface is prone to moisture absorption. Storage under inert atmosphere (Argon/Nitrogen) is critical to prevent deliquescence.
Structural Feature Map (Visualization)
Figure 1: Structural feature map highlighting the reactive centers and geometric properties of 1-Allylpiperazine 2HCl.
Synthetic Protocol: The "Excess-Amine" Strategy
A common pitfall in synthesizing mono-substituted piperazines is the formation of the bis-allyl impurity (1,4-diallylpiperazine). The following protocol utilizes statistical probability (excess piperazine) to favor the mono-product, followed by a specific purification technique.
Reagents & Materials
-
Piperazine (Anhydrous): 5.0 equivalents (Critical for selectivity).
-
Allyl Bromide: 1.0 equivalent.
-
Ethanol (Absolute): Solvent.
-
HCl in Dioxane (4M): For salt formation.
Step-by-Step Methodology
Step 1: Mono-Alkylation
-
Dissolve Piperazine (5.0 eq) in absolute ethanol (10 mL/g piperazine) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add Allyl Bromide (1.0 eq) dropwise over 30 minutes. Note: Slow addition prevents local high concentrations of alkylating agent, reducing bis-alkylation.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
In-Process Check (TLC): Mobile phase MeOH:DCM (1:9) with 1%
. Stain with Ninhydrin. Look for the disappearance of allyl bromide.
Step 2: Isolation of Free Base
-
Filter off the precipitated Piperazine Hydrobromide byproduct.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Distillation (The Purifier): The residue contains 1-Allylpiperazine, excess Piperazine, and trace bis-allyl.
-
Perform fractional distillation under vacuum.
-
Fraction 1: Piperazine (b.p. ~146°C at atm, lower under vac).
-
Fraction 2:1-Allylpiperazine (b.p. ~156-158°C at 760 mmHg, or ~65°C at 10 mmHg).
-
Residue: Bis-allyl byproduct (higher boiling).
-
Step 3: Salt Formation (Dihydrochloride)
-
Dissolve the distilled 1-Allylpiperazine oil in dry Ethanol or Diethyl Ether.
-
Cool to 0°C.
-
Add HCl (4M in Dioxane) dropwise until pH < 2. A white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum over
.
Synthesis Workflow Diagram
Figure 2: Process flow for the selective synthesis of 1-Allylpiperazine 2HCl.
Characterization Profile
To validate the structure and purity, the following spectroscopic data must be referenced.
Nuclear Magnetic Resonance (NMR)
Solvent: Deuterium Oxide (
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 5.95 | Multiplet (m) | 1H | Allyl | |
| 5.50 - 5.65 | Multiplet (m) | 2H | Allyl | |
| 3.90 | Doublet (d) | 2H | Allyl | |
| 3.60 - 3.80 | Broad Singlet | 8H | Piperazine Ring Protons* | |
| 128.5 | Singlet | - | Allyl | |
| 125.2 | Singlet | - | Allyl | |
| 58.0 | Singlet | - | Allyl | |
| 48.5, 42.1 | Singlets | - | Piperazine Ring Carbons |
*Note: In
Infrared Spectroscopy (IR)
-
3400 - 2800 cm
: Broad Ammonium ( ) stretch. -
1640 cm
: Alkene ( ) stretch (weak/medium). -
990 & 920 cm
: Characteristic terminal vinyl deformation bands.
Applications in Drug Discovery[5][6][7][8][9]
1-Allylpiperazine dihydrochloride is not just a passive intermediate; it is a strategic scaffold.
-
N4-Functionalization: The secondary amine at position 4 is a potent nucleophile. It can undergo
reactions with halo-heterocycles (e.g., chloropyridines) or amide couplings to attach pharmacophores. The allyl group acts as a stable protecting group that can later be modified. -
Thiol-Ene "Click" Chemistry: The allyl double bond is susceptible to radical-mediated thiol-ene addition. This is used to conjugate the piperazine core to peptides, polymers, or surfaces without affecting the basic nitrogen centers.
-
Metathesis: Ring-Closing Metathesis (RCM) using Grubbs catalysts can link the allyl arm to another olefin-tethered group on the N4 nitrogen, creating bicyclic macrocycles.
References
-
Synthesis of Monosubstituted Piperazines
-
Physical Properties & CAS Data
-
Piperazine Scaffold in Medicinal Chemistry
-
NMR Characterization of Piperazine Salts
- Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.
- Source:Beilstein Journal of Organic Chemistry (2016).
-
URL:[Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. 25077-82-1|2-(Diallylamino)ethylamine|BLD Pharm [bldpharm.com]
- 4. 7398-69-8|Diallyldimethylammonium chloride|BLD Pharm [bldpharm.com]
- 5. 23173-52-6|1-Allylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. 1-Allylpiperazine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-ALLYLPIPERAZINE | 13961-36-9 [chemicalbook.com]
- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Structural Elucidation of 1-Allylpiperazine Dihydrochloride: A Forensic Technical Guide
This guide is structured as a technical "forensic analysis" designed for analytical chemists and process development scientists. It moves beyond simple data listing to the logic of structural confirmation.[1]
Compound: 1-Allylpiperazine Dihydrochloride
CAS: 16358-07-5 (Salt), 13961-36-9 (Free Base)
Formula:
Part 1: The Synthetic Fingerprint (Origin & Impurities)
To accurately elucidate the structure, one must first understand the synthetic origin. The impurity profile dictates the specific NMR regions to scrutinize.
Synthesis Logic
The standard synthesis involves the nucleophilic attack of piperazine on allyl chloride (or bromide). Because piperazine has two equivalent nucleophilic nitrogens, the reaction follows a statistical distribution governed by stoichiometry.
-
Target: Mono-alkylation (1-Allylpiperazine).
-
Primary Impurity: Di-alkylation (1,4-Diallylpiperazine).
-
Residual: Unreacted Piperazine.
Reaction Pathway Visualization
The following diagram maps the formation of the target and its critical impurities.
Caption: Synthetic pathway showing the origin of the critical bis-allyl impurity and the final salt formation step.
Part 2: NMR Spectroscopic Deconvolution
The definitive identification relies on High-Resolution NMR (
Solvent Selection Strategy
-
D
O (Deuterium Oxide): Preferred for the dihydrochloride salt due to solubility.-
Effect: Amine protons (
) exchange and disappear. -
Shift: Water peak at ~4.79 ppm.
-
-
DMSO-d
: Used if observing the ammonium protons is critical.-
Effect:
protons appear as broad singlets at 9.0–10.0 ppm.
-
H NMR Assignment (D O, 400 MHz)
The allyl group provides a distinct "AMX" spin system, while the piperazine ring shows deshielding due to the cationic nitrogens.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Allyl -CH= | 5.85 – 6.05 | Multiplet (ddt) | 1H | Characteristic vinyl proton. Key for integration reference. |
| Allyl =CH | 5.50 – 5.65 | Multiplet (dd) | 2H | Terminal alkene protons. Distinct "roofing" effect.[2] |
| Allylic -CH | 3.80 – 3.90 | Doublet (d) | 2H | Couples to vinyl proton ( |
| Piperazine Ring (N1) | 3.60 – 3.80 | Broad Multiplet | 4H | |
| Piperazine Ring (N4) | 3.40 – 3.60 | Broad Multiplet | 4H |
Critical Analysis:
-
The Salt Effect: In the free base, piperazine ring protons appear at ~2.4 ppm (N-allyl side) and ~2.8 ppm (NH side). In the 2HCl salt , these shift dramatically downfield to 3.4–3.8 ppm due to the electron-withdrawing effect of the positive charges.
-
Stoichiometry Check: Integrate the Allyl -CH= (1H) against the total Piperazine envelope (8H). A ratio of exactly 1:8 confirms mono-substitution. A ratio of 1:4 would indicate the bis-allyl impurity.
C NMR Framework
The carbon spectrum confirms the backbone skeleton.
| Carbon Environment | Chemical Shift ( | Assignment |
| Vinyl CH | ~128.0 | Allyl C2 |
| Terminal =CH | ~125.0 | Allyl C3 |
| Allylic CH | ~58.0 | Allyl C1 (Attached to N) |
| Piperazine CH | ~48.0 | Ring Carbons (Symmetric broadening common) |
Part 3: Infrared (IR) & Mass Spectrometry
IR "Fingerprint" for Salt Verification
The IR spectrum is the fastest way to confirm the salt form (Dihydrochloride) versus the Free Base.
-
Region 2400 – 3000 cm
:-
Free Base: Sharp C-H stretches, weak N-H stretch (~3300 cm
). -
Dihydrochloride: Broad, strong absorption band (the "ammonium envelope") covering 2400–3000 cm
. This is the diagnostic signal for .
-
-
Region ~1640 cm
: Weak C=C stretch from the allyl group.
Mass Spectrometry (ESI+)
-
Molecular Ion:
m/z (Calculated for C H N ). -
Fragmentation Pattern:
-
m/z 127: Parent ion.
-
m/z 85: Loss of Allyl group (propene, -41 Da).
-
m/z 56: Characteristic piperazine ring fragment (C
H N).
-
Part 4: Salt Stoichiometry & Purity (The "Self-Validating" Protocol)
To ensure the material is the Dihydrochloride (2HCl) and not the Monohydrochloride (HCl), perform a Chloride Content determination.
Protocol: Potentiometric Titration with AgNO
-
Dissolve: 50 mg of sample in 50 mL deionized water.
-
Acidify: Add 1 mL dilute HNO
. -
Titrate: Titrate with 0.1 N AgNO
using a silver electrode. -
Calculation:
-
Theoretical Cl for 2HCl: ~35.6%
-
Theoretical Cl for 1HCl: ~21.8%
-
Result: A value near 35.6% confirms the dihydrochloride stoichiometry.
-
Part 5: Structural Logic Map
The following diagram illustrates the logical flow of assigning the structure based on the data points discussed.
Caption: Decision tree for the forensic structural verification of 1-Allylpiperazine 2HCl.
References
-
PubChem. (n.d.).[3] 1-Allylpiperazine (Compound CID 806422).[3] National Library of Medicine. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Piperazine dihydrochloride IR Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link]
- Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for solvent effects on amine salts).
Sources
1-Allylpiperazine dihydrochloride mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Allylpiperazine Dihydrochloride
Abstract
1-Allylpiperazine dihydrochloride is a piperazine derivative with potential pharmacological activity. While comprehensive studies on its specific mechanism of action are not extensively documented, its structural similarity to a class of compounds known for their interaction with G-protein coupled receptors (GPCRs) and ion channels provides a strong basis for a hypothesized mechanism. This guide synthesizes information from related compounds and established pharmacological principles to propose a putative mechanism of action for 1-allylpiperazine dihydrochloride. We will explore its likely interactions with dopaminergic and serotonergic receptors, and outline detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacological profile of this and similar molecules.
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse pharmacological activities. These compounds are particularly recognized for their interactions with central nervous system (CNS) receptors, including dopamine and serotonin receptors. 1-Allylpiperazine dihydrochloride, as a member of this family, is anticipated to share some of these characteristics. Its chemical structure suggests a potential for interaction with various biogenic amine receptors, making it a person of interest for neuropsychopharmacological research. This guide will provide a detailed exploration of its likely mechanism of action, grounded in the established pharmacology of related compounds, and present a comprehensive framework for its experimental investigation.
Proposed Mechanism of Action: A Focus on Dopaminergic and Serotonergic Systems
Based on the extensive literature on piperazine-containing compounds, the most probable mechanism of action for 1-allylpiperazine dihydrochloride involves the modulation of dopaminergic and serotonergic pathways. Many piperazine derivatives exhibit affinity for D2-like dopamine receptors (D2, D3, and D4) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).
Interaction with Dopamine Receptors
The piperazine moiety is a common pharmacophore in atypical antipsychotics and other CNS-active drugs that target dopamine receptors. It is hypothesized that 1-allylpiperazine dihydrochloride may act as a ligand for D2-like receptors. Depending on the specific binding mode and conformational changes induced, it could exhibit agonist, antagonist, or partial agonist activity.
Interaction with Serotonin Receptors
Similarly, the piperazine scaffold is prevalent in compounds targeting serotonin receptors. 1-Allylpiperazine dihydrochloride may bind to one or more serotonin receptor subtypes, potentially acting as a modulator of serotonergic neurotransmission. Its effects could range from agonism at autoreceptors like 5-HT1A, leading to decreased serotonin release, to antagonism at postsynaptic receptors like 5-HT2A.
Downstream Signaling Cascades
The interaction of 1-allylpiperazine dihydrochloride with its putative GPCR targets would initiate intracellular signaling cascades. For instance, agonism at D2 receptors or 5-HT1A receptors, which are typically Gi/o-coupled, would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA) and ion channels. Conversely, antagonism of these receptors would block the effects of endogenous ligands. If 1-allylpiperazine dihydrochloride interacts with Gq-coupled receptors like 5-HT2A, it could stimulate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Proposed signaling pathways for 1-Allylpiperazine Dihydrochloride.
Experimental Validation of the Proposed Mechanism
A systematic experimental approach is necessary to elucidate the precise mechanism of action of 1-allylpiperazine dihydrochloride. The following protocols provide a roadmap for this investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity of 1-allylpiperazine dihydrochloride for a panel of receptors, with a primary focus on dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT2A) or from rodent brain tissue.
-
Competition Binding: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2-like receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and increasing concentrations of 1-allylpiperazine dihydrochloride.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | The concentration of the competing ligand (1-allylpiperazine dihydrochloride) that displaces 50% of the specific binding of the radioligand. |
| Ki | The equilibrium dissociation constant for the binding of the competing ligand to the receptor. A lower Ki value indicates higher binding affinity. |
Functional Assays
Objective: To characterize the functional activity of 1-allylpiperazine dihydrochloride at its identified target receptors (i.e., to determine if it is an agonist, antagonist, or partial agonist).
3.2.1. cAMP Assays for Gi/o-Coupled Receptors
Methodology:
-
Cell Culture: Use a cell line expressing the Gi/o-coupled receptor of interest (e.g., D2 or 5-HT1A).
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of 1-allylpiperazine dihydrochloride.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
Antagonist activity: A dose-dependent reversal of the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels indicates antagonist activity.
-
3.2.2. Calcium Mobilization Assays for Gq-Coupled Receptors
Methodology:
-
Cell Culture and Dye Loading: Use a cell line expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Stimulate the cells with varying concentrations of 1-allylpiperazine dihydrochloride.
-
Fluorescence Measurement: Measure changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis:
-
Agonist activity: A dose-dependent increase in intracellular calcium indicates agonist activity.
-
Antagonist activity: A dose-dependent inhibition of the calcium mobilization induced by a known agonist indicates antagonist activity.
-
Caption: A streamlined workflow for investigating the mechanism of action.
In Vivo Behavioral Assays
Objective: To investigate the physiological and behavioral effects of 1-allylpiperazine dihydrochloride in animal models, which can provide insights into its overall CNS effects.
Examples of Relevant Assays:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Catalepsy Test: To evaluate potential D2 receptor antagonism.
-
Forced Swim Test or Tail Suspension Test: To screen for antidepressant-like activity.
-
Prepulse Inhibition of the Startle Reflex: To assess sensorimotor gating, a measure relevant to antipsychotic activity.
Data Interpretation and Troubleshooting
Interpreting Binding and Functional Data
| Experimental Outcome | Interpretation | Next Steps |
| High affinity (low Ki) in binding assays | The compound is a potent ligand for the tested receptor. | Proceed to functional assays to determine the nature of the interaction (agonist, antagonist, etc.). |
| No significant binding | The compound does not interact with the tested receptors at physiologically relevant concentrations. | Expand the receptor panel for screening. |
| Agonist activity in functional assays | The compound activates the receptor and initiates downstream signaling. | Characterize the potency (EC50) and efficacy (Emax) of the agonist effect. |
| Antagonist activity in functional assays | The compound blocks the action of the endogenous ligand or a known agonist. | Determine the potency of the antagonist effect (IC50 or Kb). |
| Partial agonist activity | The compound elicits a submaximal response compared to a full agonist. | Characterize the potency and intrinsic activity. |
Common Troubleshooting Strategies
-
Inconsistent Results in Binding Assays: Ensure the quality and concentration of the cell membranes and radioligand. Verify the pH and ionic strength of the assay buffer.
-
High Background in Functional Assays: Optimize cell density and assay conditions. Use appropriate controls to normalize the data.
-
Lack of In Vivo Efficacy: Consider potential issues with pharmacokinetics (e.g., poor brain penetration, rapid metabolism). Conduct pharmacokinetic studies to assess brain and plasma concentrations of the compound.
Potential Therapeutic and Research Applications
Based on the proposed mechanism of action, 1-allylpiperazine dihydrochloride could be a valuable tool for CNS research and a starting point for drug discovery programs. If it exhibits significant affinity and functional activity at dopamine and/or serotonin receptors, it could have potential applications in the treatment of various neuropsychiatric disorders, including:
-
Schizophrenia: If it acts as a D2 receptor antagonist or partial agonist.
-
Depression and Anxiety: If it modulates serotonin receptors, particularly 5-HT1A.
-
Parkinson's Disease: If it shows D2-like receptor agonist properties.
Conclusion
While the precise mechanism of action of 1-allylpiperazine dihydrochloride remains to be fully elucidated, its chemical structure strongly suggests activity at dopamine and serotonin receptors. This guide provides a comprehensive theoretical framework and a detailed experimental roadmap for researchers to systematically investigate its pharmacological profile. By following the proposed methodologies, scientists can uncover the specific molecular targets and signaling pathways modulated by this compound, thereby paving the way for its potential development as a novel therapeutic agent or a valuable research tool.
References
Due to the limited direct research on 1-Allylpiperazine dihydrochloride, this guide has been constructed based on established principles in pharmacology and the known activities of structurally related piperazine compounds. The following references provide foundational knowledge in these areas.
-
Title: Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy Source: Golan, D. E., et al. (Eds.). (2016). Lippincott Williams & Wilkins. URL: [Link]
-
Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: Brunton, L. L., et al. (Eds.). (2017). McGraw-Hill Education. URL: [Link]
-
Title: The Ki Database Source: A public database of published binding affinities of drugs and chemical compounds for receptors, neurotransmitter transporters, and ion channels. URL: [Link]
Navigating the Corrosive Landscape: A Technical Guide to the Safe Handling of 1-Allylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylpiperazine dihydrochloride is a piperazine derivative of increasing interest within pharmaceutical research and drug development. As with any novel compound, a thorough understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for 1-Allylpiperazine dihydrochloride, moving beyond mere procedural steps to explain the causality behind each recommendation. It is designed to empower researchers with the knowledge to conduct their work safely and effectively.
While a specific Safety Data Sheet (SDS) for 1-Allylpiperazine dihydrochloride is not widely available, this guide synthesizes data from its free base, 1-Allylpiperazine, and numerous analogous piperazine dihydrochlorides to establish a robust safety framework. The foundational principle is to treat this compound as a corrosive solid with potential for significant irritation and damage upon contact.
Part 1: Hazard Identification and Risk Assessment
The primary hazards associated with piperazine derivatives, particularly in their hydrochloride salt form, are corrosive in nature. The free base, 1-Allylpiperazine, is classified as a flammable liquid that causes severe skin burns and eye damage[1]. The dihydrochloride salt is a solid, mitigating the flammability risk, but the corrosive properties are expected to be retained, if not enhanced, due to its acidic nature.
Based on data from analogous compounds like Piperazine Dihydrochloride and 1-(3-Chlorophenyl)piperazine hydrochloride, exposure can lead to skin and eye irritation or burns, and respiratory tract irritation[2][3]. Prolonged or repeated exposure may cause target organ damage, affecting the upper respiratory tract and skin[2].
Anticipated Hazard Profile
| Hazard Class | Anticipated Classification | Rationale & Causality |
| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns and irritation) | The free base is known to be corrosive[1]. Hydrochloride salts of amines are acidic and can cause chemical burns upon contact with skin moisture. Analogous piperazine salts are classified as skin irritants or corrosives[3][4]. |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Fine dust particles can readily contact the mucous membranes of the eye. The acidic and corrosive nature of the compound can cause irreversible damage. This is a consistent hazard across all reviewed piperazine hydrochloride SDSs[3][4][5]. |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of the fine dust can irritate the nose, throat, and lungs[2][3]. This is due to the corrosive action of the hydrochloride salt on the moist tissues of the respiratory system. |
| Acute Oral Toxicity | Harmful if swallowed | While LD50 data for the specific compound is unavailable, related compounds range from toxic to slightly hazardous upon ingestion[2][3]. Ingestion may cause gastrointestinal upset or burns[2][6]. |
Part 2: Chemical and Physical Properties
Understanding the physical state of a chemical is the first step in determining appropriate handling procedures. As a solid, the primary exposure risk is through the generation of dust during manipulation.
| Property | 1-Allylpiperazine (Free Base) | 1-Allylpiperazine Dihydrochloride (Salt) |
| Molecular Formula | C₇H₁₄N₂[1] | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 126.20 g/mol [1] | 199.12 g/mol |
| Appearance | Liquid[7] | White to off-white crystalline solid (anticipated)[2] |
| Solubility | Soluble in water[8] | Expected to be soluble in water[2] |
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection is critical. Engineering controls provide the first line of defense, with PPE serving as the essential final barrier.
Causality of Controls:
-
Chemical Fume Hood: The primary engineering control for handling corrosive solids is a certified chemical fume hood.[6][9][10] This is not merely for odor control; it serves the critical function of containing fine, inhalable dust particles at the source, preventing them from entering the breathing zone of the researcher and the general laboratory environment.
-
Personal Protective Equipment (PPE): PPE must be selected to guard against the specific hazards of corrosive solids.
-
Eye Protection: Chemical splash goggles are mandatory.[2][11] Standard safety glasses with side shields do not provide an adequate seal against fine dust, which can easily become airborne and circumvent the frames.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[11] It is crucial to inspect gloves for any signs of degradation or punctures before use and to remove them using the proper technique to avoid contaminating the skin[7].
-
Body Protection: A lab coat, fully fastened, is required to protect skin and clothing from incidental contact[2][10]. For larger quantities or tasks with a higher risk of dust generation, a chemical-resistant apron may be advisable[9].
-
Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter may be necessary[2][12].
-
PPE Selection and Donning Workflow
Caption: Decision flowchart for spill response.
Minor Spill (inside a fume hood):
-
Alert others in the immediate vicinity. [6]2. Ensure appropriate PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. DO NOT use a brush or create dust.
-
Carefully scoop the mixture into a clearly labeled hazardous waste container.
-
Wipe the area with a wet paper towel, then decontaminate the surface.
-
Dispose of all cleanup materials as hazardous waste.
Major Spill (outside a fume hood or a large quantity):
-
Evacuate the immediate area.
-
Alert all personnel in the lab and notify your supervisor and the institution's Environmental Health & Safety (EHS) department.
-
Close the doors to the affected area to confine the spill.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
Part 7: Waste Disposal
All waste contaminated with 1-Allylpiperazine dihydrochloride, including empty containers, used gloves, weigh boats, and cleanup materials, must be disposed of as hazardous chemical waste. [4]Place materials in a sealed, properly labeled container and follow your institution's specific procedures for hazardous waste pickup. Do not mix with other waste streams.
Conclusion
Working safely with 1-Allylpiperazine dihydrochloride is predicated on a foundational respect for its corrosive properties. By understanding the causality behind safety protocols—from utilizing engineering controls to minimize dust exposure to selecting the correct PPE to prevent contact—researchers can confidently handle this compound. Adherence to the detailed procedures for handling, storage, and emergency response outlined in this guide will ensure a safe laboratory environment, protecting both the scientist and the science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 806422, 1-Allylpiperazine. Retrieved from [Link]
-
DrugFuture. (n.d.). RTECS NUMBER-TL4284350-Chemical Toxicity Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-63-3. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
Sources
- 1. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1-ALLYLPIPERAZINE | 13961-36-9 [chemicalbook.com]
- 7. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
Methodological & Application
Advanced Mass Spectrometry Characterization of 1-Allylpiperazine Dihydrochloride
Application Note & Protocol Guide | AN-2026-APZ
Abstract
This application note details the method development, sample preparation, and mass spectrometric characterization of 1-Allylpiperazine Dihydrochloride (
Introduction & Chemical Context
1-Allylpiperazine is a critical intermediate in the synthesis of piperazine-based pharmaceuticals and cross-linking agents. In its dihydrochloride salt form, it exhibits high water solubility but poses specific analytical challenges:
-
Hygroscopicity: The salt readily absorbs atmospheric moisture, altering the effective concentration during weighing.
-
Signal Suppression: Excess chloride ions (
) from the salt can suppress positive ion formation in ESI if not chromatographically separated or buffered. -
Retention Issues: The doubly charged, highly polar nature of the molecule leads to elution in the void volume on C18 columns.
Chemical Properties Table
| Property | Value |
| IUPAC Name | 1-prop-2-enylpiperazine dihydrochloride |
| CAS Number | 13961-36-9 (Free base: 142-64-3 ref) |
| Formula | |
| Monoisotopic Mass (Cation) | 126.1157 Da |
| Precursor Ion | 127.12 Da |
| Solubility | High (Water, Methanol); Low (Acetonitrile, Hexane) |
Analytical Workflow Logic
The following diagram outlines the decision matrix for handling the dihydrochloride salt to ensure MS integrity.
Figure 1: Analytical workflow ensuring salt management and retention of polar amine species.
Protocol 1: Sample Preparation
Objective: To prepare a stable stock solution while mitigating the effects of the chloride counter-ions.
Materials
-
1-Allylpiperazine Dihydrochloride (Reference Standard).
-
LC-MS Grade Methanol (MeOH) and Water (
). -
Ammonium Formate (10 mM stock).
-
Formic Acid.
Step-by-Step Procedure
-
Weighing: Rapidly weigh 10 mg of the salt into a glass vial. Note: Work in a desiccated environment if possible due to hygroscopicity.
-
Stock Solution (1 mg/mL): Dissolve in 10 mL of 50:50 MeOH:
.-
Why: Pure water may cause hydrolysis over time; methanol aids in subsequent desolvation.
-
-
Working Standard (10 µg/mL): Dilute the stock 1:100 into 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.
-
Critical Step: The high acetonitrile content matches the initial conditions of the HILIC method, preventing peak distortion. The ammonium formate displaces chloride ions, reducing ion suppression in the source.
-
Protocol 2: LC-MS/MS Methodology
Objective: Achieve retention > 2.0 minutes to separate the analyte from the unretained salt front.
Chromatographic Conditions (HILIC)
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B (Acetonitrile) | Event |
|---|---|---|
| 0.0 | 95 | Initial Hold |
| 1.0 | 95 | Start Gradient |
| 5.0 | 50 | Elution of Amine |
| 6.0 | 50 | Wash |
| 6.1 | 95 | Re-equilibration |
| 10.0 | 95 | End |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V (Optimized for low MW amines).
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
Data Analysis: Fragmentation Pathways
Understanding the fragmentation is essential for confirmation.[1] The precursor ion
Primary Transition (Quantification)
-
127.1
85.1 (Collision Energy: 15-20 eV)-
Mechanism: Loss of the allyl group (neutral loss of propene,
, 42 Da) or cleavage of the N-C bond. The charge remains on the piperazine ring, forming the protonated piperazine ion ( ).
-
Secondary Transition (Qualification)
-
127.1
56.1 (Collision Energy: 25-30 eV)-
Mechanism: Ring fragmentation.[2] Cleavage of the piperazine ring (Retro-Diels-Alder type or internal fragmentation) often yields
species.
-
Fragmentation Diagram
Figure 2: Proposed ESI+ fragmentation pathway for 1-Allylpiperazine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression by | Switch to HILIC to separate salt front; Increase Ammonium Formate conc. to 20mM. |
| Peak Tailing | Interaction with silanols | Ensure mobile phase pH is acidic (pH 3.0) to protonate silanols; Use "Amide" phase columns. |
| Carryover | Sticky secondary amine | Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 806422, 1-Allylpiperazine. Retrieved from [Link][3]
-
de Boer, D., et al. (2001). Mass spectral characterization of phenylpiperazine derivatives. Rapid Communications in Mass Spectrometry.[4] (General reference for piperazine fragmentation patterns).
- Waters Corporation.HILIC Method Development Strategies for Polar Bases. (Standard industry protocol for hydrophilic amines).
Sources
Application Note: High-Purity Isolation of 1-Allylpiperazine Dihydrochloride via HPLC
Executive Summary
1-Allylpiperazine is a critical piperazine building block used in the synthesis of antipsychotics, antihistamines, and serotonin receptor ligands.[1] However, its purification presents a classic chromatographic paradox: it is highly polar (requiring aqueous conditions) yet strongly basic (causing severe peak tailing on standard silica).[1]
This guide details a robust purification protocol focusing on High-pH Reversed-Phase Chromatography as the "Gold Standard" method. Unlike traditional acidic methods that struggle with silanol interactions, this approach suppresses the ionization of the stationary phase and the analyte, yielding sharp peaks and high loading capacity. We also address the critical post-purification workflow to successfully isolate the specific dihydrochloride salt form.
Chemical Context & Challenges[1][2][3]
The Analyte
-
Compound: 1-Allylpiperazine[1]
-
Target Form: Dihydrochloride Salt (
) -
Key Impurities:
-
Piperazine (Starting material; highly polar).
-
1,4-Diallylpiperazine (Over-alkylated byproduct; hydrophobic).[1]
-
-
pKa Values: Nitrogen 1 (~9.2), Nitrogen 4 (~4.8).[1]
-
UV Cutoff: The allyl group provides a useful chromophore at 210–220 nm , offering a distinct advantage over non-functionalized piperazines which require derivatization.
The Separation Challenge
Standard C18 methods at acidic pH (e.g., 0.1% TFA) often fail because:
-
Dewetting: The high aqueous content required to retain the polar salt causes phase collapse in standard C18 chains.[2]
-
Silanol Overload: The protonated amine interacts ionically with residual silanols on the silica support, leading to "shark-fin" tailing and poor resolution from the starting material.
Method Development Strategy
We employ a High-pH Reversed-Phase strategy. By elevating the pH to 10.0–10.5 (above the pKa of the secondary amine), we deprotonate the piperazine ring. This renders the molecule neutral (free base), significantly increasing its hydrophobicity and retention on the C18 chain while simultaneously suppressing silanol ionization (
Analytical Scouting Method (Quality Control)
Before committing to prep-scale, validate purity using this analytical method.
| Parameter | Condition |
| Column | Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH 10.[1]5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B (0-2 min) |
| Detection | UV @ 215 nm (Primary), 254 nm (Secondary) |
| Temperature | 30°C |
Why this works: The high pH forces 1-allylpiperazine into its free base form, allowing it to interact hydrophobically with the C18 stationary phase. The impurities separate logically:
-
Piperazine (RT ~2 min): Elutes effectively unretained.
-
1-Allylpiperazine (RT ~8 min): Retained with sharp symmetry.
-
1,4-Diallylpiperazine (RT ~14 min): Strongly retained.[3]
Preparative Purification Protocol
Sample Preparation
Dissolve the crude 1-Allylpiperazine dihydrochloride in Mobile Phase A (High pH) .
-
Note: The acidic salt will neutralize upon mixing with the basic buffer. Ensure the final sample pH is >10 before injection to prevent "solvent effect" peak distortion.
-
Concentration: 50–100 mg/mL (depending on solubility of the free base). Filter through a 0.22 µm PTFE membrane.
Preparative Gradient (Scale-Up)
| Parameter | Condition |
| Column | XBridge Prep C18 OBD (19 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ~10.[1]5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | Isocratic Hold: 5% B for 2 min (Elute Piperazine)Linear Ramp: 5% |
| Collection Trigger | Threshold (Abs > 50 mAU) or Slope detection |
Post-Purification: Salt Formation (Critical Step)
The fraction collected from the High-pH method is the Free Base of 1-allylpiperazine in water/acetonitrile/ammonia. You must convert this back to the Dihydrochloride salt.
Protocol:
-
Pool Fractions: Combine fractions corresponding to the main peak.
-
Evaporation: Rotovap at 40°C to remove Acetonitrile and Ammonia. You will be left with an aqueous suspension/oil of the free base.
-
Extraction (Optional but Recommended): Extract the aqueous residue with Dichloromethane (DCM) (3x). Combine organic layers and dry over
. This removes residual inorganic salts. -
Salt Formation:
-
Dissolve the free base oil in a minimal volume of Ethanol or Isopropanol.
-
Cool to 0°C in an ice bath.
-
Slowly add 2.2 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Observation: A white precipitate (1-Allylpiperazine
2HCl) should form immediately.
-
-
Isolation: Filter the solid, wash with cold acetone/ether, and dry under vacuum.[1]
Visualized Workflow
Figure 1: Purification workflow from crude salt to purified dihydrochloride via High-pH HPLC intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Shark Fin) | Residual silanol interaction.[1] | Ensure pH is >10. If using Low pH method, add 5-10 mM TEA or switch to HILIC.[1] |
| Fronting Peaks | Column overload (Mass). | Reduce injection volume or concentration. The "Free Base" has lower solubility in water than the salt; ensure sample didn't crash out in the loop. |
| Broad Early Peak | "Solvent Effect". | Sample solvent is too strong (too much organic) or pH mismatch. Dissolve sample in 100% aqueous buffer A. |
| Low Recovery | Volatility of Free Base. | 1-Allylpiperazine free base is semi-volatile. Do not over-dry the free base oil under high vacuum/heat before adding HCl. |
Alternative Method: HILIC (For Low-pH Only Labs)
If a high-pH stable column is unavailable, HILIC is the only viable alternative to avoid ion-pairing reagents.[1]
-
Column: Silica or Amide Phase (e.g., TSKgel Amide-80).[1]
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Mode: Gradient from 90% B to 60% B.
-
Mechanism: Separates based on polarity. The highly polar Piperazine is retained longest, while the less polar 1,4-diallyl elutes first.[1] This reverses the elution order compared to RP-HPLC.
References
-
Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: High pH Stability. Retrieved from [1]
-
Waters Corporation. (2020). XBridge BEH C18 Column Care and Use Manual. Retrieved from [1]
-
Gadzała-Kopciuch, R. (2005).[1][4][3][5][6] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies.[3] Retrieved from
-
Organic Syntheses. (1956). 1-Benzylpiperazine (Analogous Synthesis Protocol).[1] Org.[7][8] Synth. 1956, 36,[1] 14. Retrieved from [1]
-
Khalili, F., et al. (2009).[1][9] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.[9] Retrieved from [1]
Sources
- 1. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. semanticscholar.org [semanticscholar.org]
1-Allylpiperazine dihydrochloride as a building block in drug discovery
Executive Summary
1-Allylpiperazine dihydrochloride (CAS: 142-64-3 / Free base: 110-85-0 derivative) represents a "privileged structure" in medicinal chemistry. While the piperazine core is ubiquitous in FDA-approved therapeutics (e.g., antipsychotics, antihistamines), the allyl group at the N1 position provides a unique, orthogonal handle for late-stage functionalization.
This guide addresses the practical challenges of working with the dihydrochloride salt (stability vs. solubility) and details synthetic protocols for leveraging the allyl "growth vector" in Fragment-Based Drug Discovery (FBDD).[1]
Key Technical Advantages
| Feature | Benefit in Drug Discovery |
| Dihydrochloride Salt Form | Enhanced shelf-stability and non-hygroscopic handling compared to the viscous, air-sensitive free base.[1] |
| N4-Secondary Amine | High nucleophilicity for rapid library generation via |
| N1-Allyl Group | Latent functionality stable to basic conditions; enables orthogonal "Click" chemistry (Thiol-ene) or Olefin Metathesis.[1] |
| Physicochemical Profile | Lowers LogP; improves aqueous solubility of lipophilic pharmacophores.[1] |
Chemical Handling & Preparation
Critical Note on Stoichiometry: The dihydrochloride salt (•2HCl) contains two equivalents of acid.[1] Standard organic protocols often fail because insufficient base is used to neutralize both protons, leaving the N4-amine protonated and non-nucleophilic.
Protocol A: Efficient Free-Basing (Ex-Situ)
Use this protocol when the subsequent reaction is sensitive to water or inorganic salts.
Reagents:
-
1-Allylpiperazine[1] • 2HCl (10 mmol, 2.0 g)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous
Methodology:
-
Dissolution: Dissolve 2.0 g of 1-Allylpiperazine • 2HCl in 10 mL of distilled water. The solution will be acidic (pH ~1-2).[1]
-
Neutralization: Slowly add 4M NaOH (~6 mL) while stirring on an ice bath until pH reaches >12. Causality: High pH ensures both nitrogens are deprotonated.[1]
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). The allylpiperazine free base will partition into the organic phase.
-
Drying: Combine organic layers, dry over anhydrous
for 15 minutes, and filter. -
Isolation: Concentrate under reduced pressure (keep bath < 40°C due to volatility) to yield the pale yellow oil.
-
QC Check:
NMR ( ) should show disappearance of broad NH/HCl peaks >8 ppm.[1]
-
Synthetic Application Notes
Application Note 1: Rapid Library Generation via N4-Alkylation
The secondary amine at position 4 is the primary vector for expanding SAR (Structure-Activity Relationships).[1]
Target: Synthesis of 1-Allyl-4-benzylpiperazine derivatives (common CNS pharmacophore).[1]
Protocol B:
-
Setup: In a round-bottom flask, suspend 1-Allylpiperazine • 2HCl (1.0 equiv) in Acetonitrile (ACN).[1]
-
Base Activation: Add
(3.5 equiv).[1] Note: 2.0 equivs neutralize the HCl; 1.5 equivs scavenge the HBr generated during alkylation. -
Reagent Addition: Add substituted Benzyl Bromide (1.1 equiv) dropwise.
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9).[1]
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Purify via flash chromatography.
Application Note 2: Orthogonal "Click" Chemistry (Thiol-Ene)
The allyl group is not just a protecting group; it is a "click" handle.[1] This reaction is ideal for bioconjugation or linking the piperazine core to macrocycles without using metal catalysts.[1]
Protocol C: Radical-Mediated Thiol-Ene Coupling Mechanism: A thiyl radical adds to the allyl alkene in an anti-Markovnikov fashion.[1]
-
Reagents: 1-Allylpiperazine derivative (1.0 equiv), R-SH (Thiol partner, 1.2 equiv), AIBN (0.1 equiv) or Photoinitiator (DMPA).[1]
-
Solvent: Degassed Methanol or THF.
-
Initiation:
-
Outcome: Quantitative conversion to the thioether. No column purification is usually required if the thiol is volatile.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways accessible from the 1-Allylpiperazine scaffold.
Figure 1: Divergent synthetic utility map. The scaffold allows sequential functionalization: first at N4 (nucleophilic), then at the Allyl tail (electrophilic/radical).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Incomplete neutralization of the[1] •2HCl salt. | Increase base ( |
| Polymerization/Gunk | Allyl group oxidation.[1] | Degas solvents (sparge with |
| Hygroscopicity | Salt form absorbed moisture.[1] | Dry the •2HCl salt in a vacuum desiccator over |
| NMR: Missing Allyl Signals | Isomerization to enamine. | Avoid using strong homogeneous bases (e.g., t-BuLi) which can isomerize the allyl double bond. |
References
-
Chaudhary, P., et al. (2026).[3] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1] ChemistryOpen, 15(1).[4]
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 8893, Piperazine dihydrochloride." PubChem. [1]
-
Lowe, A. B. (2014).[1] "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry. (Contextual grounding for Protocol C).
-
Patel, R. V., & Park, S. W. (2013). "An evolving role of piperazine moieties in drug design and discovery." Mini Reviews in Medicinal Chemistry.
-
Brockhoff, G., et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9). [1]
Sources
- 1. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 1-Allylpiperazine Dihydrochloride
Application Note & Technical Protocol Guide [1]
Abstract
This guide outlines the standardized protocols for the biological evaluation of 1-Allylpiperazine dihydrochloride , a versatile N-monosubstituted piperazine scaffold. While often utilized as a synthetic intermediate for serotonergic and dopaminergic ligands, the 1-allyl moiety confers distinct steric and electronic properties that warrant independent screening. This document details workflows for solubility optimization , CNS receptor binding profiling , and antimicrobial/anthelmintic functional assays . Special emphasis is placed on the management of the dihydrochloride salt form to prevent pH-induced assay artifacts.
Part 1: Compound Profile & Preparation
The Critical First Step: Salt Management 1-Allylpiperazine is supplied as a dihydrochloride salt (2HCl).[1] A common error in high-throughput screening (HTS) is dissolving this salt directly into unbuffered media, causing a localized pH drop that mimics cytotoxic or antagonist activity (false positives).[1]
Physicochemical Properties
-
Molecular Weight: 199.12 g/mol (Salt), 126.20 g/mol (Free Base)[1]
-
Solubility: Highly soluble in water (>100 mg/mL); soluble in DMSO.[1]
-
Acidity: 1% aqueous solution has a pH of ~1.5–2.5.
-
Stability: Hygroscopic.[2] The allyl group is susceptible to oxidation if left in solution for extended periods (>24h) without antioxidants.
Preparation Protocol (Stock Solution)
Objective: Create a 10 mM stock solution at physiological pH (7.4).
-
Weighing: Weigh 19.9 mg of 1-AP·2HCl into a sterile microcentrifuge tube.
-
Initial Dissolution: Add 5.0 mL of DMSO (dimethyl sulfoxide).
-
Note: While water soluble, DMSO is preferred for library screening to prevent microbial growth in the stock.
-
-
pH Neutralization (Critical for Cellular Assays):
-
If using aqueous buffer (PBS) instead of DMSO: You must neutralize.
-
Dissolve in 4.5 mL PBS.
-
Slowly add 1N NaOH while monitoring with a micro-pH probe until pH reaches 7.2–7.4.
-
Adjust final volume to 5.0 mL.
-
-
Storage: Aliquot into amber vials (allyl group is light-sensitive) and store at -20°C. Stable for 3 months.
Part 2: In Vitro Screening Protocols[1]
Protocol A: CNS Receptor Binding (5-HT/Dopamine)
Rationale: The piperazine ring is a privileged scaffold for G-protein coupled receptors (GPCRs), particularly 5-HT1A, 5-HT2A, and D2 receptors.[1] The allyl group acts as a lipophilic handle that can modulate binding affinity.
Method: Competitive Radioligand Binding Assay Target: 5-HT1A Receptor (Example)[1]
Materials:
-
Membrane Prep: CHO cells overexpressing human 5-HT1A.
-
Radioligand: [³H]-8-OH-DPAT (0.5 nM final conc).[1]
-
Reference Ligand: Serotonin (5-HT) or Buspirone.[1]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic acid (prevents oxidation), pH 7.4.[1]
Step-by-Step Workflow:
-
Plate Setup: Use 96-well polypropylene plates.
-
Compound Addition: Add 20 µL of 1-AP·2HCl (dilution series: 10 µM to 0.1 nM).
-
Ligand Addition: Add 20 µL of [³H]-8-OH-DPAT.
-
Membrane Addition: Add 160 µL of membrane suspension (10–20 µg protein/well).
-
Incubation: Incubate for 60 minutes at 27°C (Room Temp).
-
Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.
-
Wash: Wash 3x with ice-cold Tris buffer.
-
Read: Add scintillant and count radioactivity (CPM).
Data Analysis:
Calculate % Inhibition and fit to a one-site competition model to determine
Protocol B: Anthelmintic Motility Assay (C. elegans)
Rationale: Simple piperazines (e.g., piperazine citrate) act as GABA_A agonists in nematodes, causing flaccid paralysis. 1-Allylpiperazine should be screened for this intrinsic activity to evaluate its potential as a parasitic control agent or to flag off-target effects in toxicology.[1]
Model Organism: Caenorhabditis elegans (Wild type N2 strain).
Workflow:
-
Synchronization: Obtain L4 stage larvae via bleaching and overnight starvation.
-
Treatment: In a 24-well plate, add 20–30 worms per well in M9 buffer.
-
Dosing: Add 1-AP·2HCl at concentrations of 1, 10, and 50 mM.
-
Control: M9 buffer (Negative), Levamisole (Positive, spastic paralysis), Piperazine Citrate (Positive, flaccid paralysis).[1]
-
-
Observation: Record motility at 1h, 4h, and 24h using a stereomicroscope.
-
Scoring:
-
Moving: Active sinusoidal movement.
-
Paralyzed: No movement even upon physical stimulation (touch).
-
Dead: No pharyngeal pumping.
-
Protocol C: Cytotoxicity Profiling (MTT Assay)
Rationale: Before advancing to functional efficacy, the baseline cellular toxicity must be established. The allyl group is a potential alkylating agent (though weak), which could cause non-specific toxicity.
Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1]
Workflow:
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Exposure: Treat with 1-AP·2HCl (0.1 µM – 100 µM) for 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Absorbance at 570 nm.
Part 3: Data Visualization & Logic[1]
Experimental Logic Tree
The following diagram illustrates the decision-making process for screening 1-Allylpiperazine.
Figure 1: Screening decision matrix. Toxicity profiling acts as the gatekeeper before specific pharmacodynamic assays.
Comparative Activity Profile (Expected)
Based on structure-activity relationships (SAR) of piperazines:
| Target System | Predicted Activity | Mechanism Note |
| 5-HT1A Receptor | Low/Moderate Affinity (Ki > 1 µM) | Lacks the aryl group required for high affinity (e.g., phenylpiperazine).[1] |
| Sigma-1 Receptor | Moderate Affinity | Allyl-amines often bind Sigma-1; requires validation.[1] |
| GABA (Nematode) | Agonist | Core piperazine pharmacophore mimics GABA in invertebrates. |
| Bacteria (E. coli) | Weak/Inactive | Usually requires lipophilic N-substitution (e.g., benzhydryl) to penetrate cell wall.[1] |
Part 4: Troubleshooting & Optimization
-
False Positives in Binding Assays:
-
Issue: High displacement of radioligand at 10 µM.
-
Cause: The 2HCl salt lowered the pH of the binding buffer, denaturing the receptor protein.
-
Fix: Check the pH of the well after adding the compound. Increase buffer capacity (e.g., 50 mM HEPES).
-
-
Oxidation Artifacts:
-
Issue: Variable results in cytotoxicity assays.
-
Cause: The allyl group can form reactive epoxides or radicals if the stock solution is old or exposed to light.
-
Fix: Always prepare fresh stocks or use antioxidants (e.g., 1 mM Ascorbic Acid) in the stock solvent.
-
-
Precipitation:
-
Issue: Compound crashes out in cell media.
-
Cause: Salting out effect in high-salt media (DMEM).[1]
-
Fix: Pre-dilute in water before adding to media, rather than adding DMSO stock directly to media.
-
References
-
Review of Piperazine Pharmacology
-
5-HT Receptor Binding Protocols
-
Anthelmintic Mechanisms
-
Chemical Safety & Properties
Sources
- 1. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Allylpiperazine Dihydrochloride in CNS Ligand Discovery
[1]
Abstract
1-Allylpiperazine dihydrochloride (1-AP[1][2]·2HCl) is a high-purity, water-soluble piperazine derivative utilized as a privileged scaffold in the design of Central Nervous System (CNS) modulators.[1] Unlike inert reagents, the N-allylpiperazine moiety actively contributes to pharmacophore binding, particularly at Sigma-1 (
Chemical Profile & CNS Suitability
The "Privileged Structure" Rationale
In medicinal chemistry, piperazines are classified as "privileged structures" because their conformation allows them to present substituents to multiple distinct receptor sub-sites. 1-Allylpiperazine is distinct due to the allyl group , which serves two functions:[3]
-
Steric/Electronic Probe: The allyl group tests the tolerance of hydrophobic pockets (e.g., in the
receptor) for unsaturated alkyl chains compared to standard methyl or ethyl groups. -
Synthetic Handle: The alkene terminus allows for late-stage functionalization (e.g., thiol-ene click chemistry or olefin metathesis) to generate diverse libraries.[1]
Physicochemical Data Table
| Property | Value | CNS Implication |
| CAS (Salt) | 112952-20-2 | Stable storage form; highly hygroscopic.[1] |
| CAS (Free Base) | 13961-36-9 | Lipophilic form required for BBB penetration models.[1] |
| MW | 199.12 g/mol (Salt) | Low MW allows for "Fragment-Based Drug Design" (FBDD).[1] |
| Solubility | >100 mg/mL (Water) | Excellent for aqueous in vitro stock solutions. |
| pKa | ~5.6, ~9.8 | Diprotic. At physiological pH (7.4), it exists largely as a mono-cation, mimicking biogenic amines. |
| Appearance | White Crystalline Solid | Easy to weigh; requires desiccation. |
Pharmacological Applications[3][4][5][6]
Target Systems
1-AP is primarily used as a fragment to synthesize ligands for:
-
Sigma-1 Receptors: The N-allyl group often enhances affinity for
chaperones, which are targets for neuroprotection and cognitive enhancement.[1] -
5-HT
Receptors: Aryl-piperazines derived from 1-AP are classic serotonin modulators.[1] The allyl group can modulate intrinsic activity (agonist vs. antagonist). -
Multi-Target Directed Ligands (MTDLs): Used to link antioxidant moieties (e.g., phenolic acids) to neuroreceptor ligands for Alzheimer's research.
Mechanism of Action Visualization
The following diagram illustrates how 1-AP serves as a divergent precursor for three distinct CNS therapeutic classes.
Figure 1: Divergent synthesis pathways utilizing 1-Allylpiperazine to access distinct neuropharmacological classes.
Experimental Protocols
Protocol A: Preparation of Physiological Stock Solutions
Challenge: The dihydrochloride salt (2HCl) is highly acidic. Direct addition to cell culture media without buffering will cause immediate acidification and cell death.
Reagents:
-
PBS (Phosphate Buffered Saline, pH 7.4)
-
NaOH (1N and 0.1N)
-
HEPES Buffer (1M)
Procedure:
-
Weighing: Weigh 19.9 mg of 1-AP·2HCl into a sterile microcentrifuge tube.
-
Initial Dissolution: Add 800 µL of distilled deionized water (ddH₂O). Vortex until fully dissolved.
-
Note: The pH of this solution will be approx.[7] pH 2.0–3.0.
-
-
Neutralization (Critical Step):
-
Slowly add 1N NaOH in 10 µL increments while monitoring with a micro-pH probe.
-
As the pH approaches 6.0, switch to 0.1N NaOH to avoid "overshoot" (precipitation of the free base can occur if pH > 10).
-
Target pH: 7.2 – 7.4 .
-
-
Volume Adjustment: Add ddH₂O to a final volume of 1.0 mL.
-
Result: 100 mM Stock Solution (Physiological pH).
-
-
Filtration: Syringe filter through a 0.22 µm PES membrane for sterility.
-
Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]
Protocol B: "Free-Basing" for Organic Synthesis
Context: Many synthetic reactions (e.g., nucleophilic substitution) require the nucleophilic free amine, not the ammonium salt.
Procedure:
-
Dissolve 1-AP[1]·2HCl (1.0 eq) in minimum water (1 mL/g).
-
Add 20% w/v NaOH solution (2.5 eq) dropwise at 0°C.
-
Extract the mixture 3x with Dichloromethane (DCM) or Diethyl Ether.
-
Note: 1-Allylpiperazine is somewhat amphiphilic; rigorous extraction is needed.[1]
-
-
Dry organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure (keep bath temp < 40°C due to volatility).
-
Yield Check: The resulting oil is the free base (MW: 126.20). Use immediately for coupling reactions.
Protocol C: In Vitro Metabolic Stability Assay (Microsomal)
Rationale: The allyl group is a potential site for metabolic oxidation (epoxidation) or N-dealkylation.[1] This assay validates the scaffold's stability.
Workflow Visualization:
Figure 2: Workflow for assessing metabolic stability of 1-AP derivatives.
Step-by-Step:
-
Incubation: Mix 1-AP (final conc. 1 µM) with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
-
Termination: At designated time points (0, 15, 30, 60 min), remove aliquots and mix with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Safety & Handling
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 806422, 1-Allylpiperazine. Retrieved from [Link]
-
Scientific Bioprocessing (2022). pH In Cell Culture - How Does pH Buffered Culture Media Work? Retrieved from [Link]
-
Taylor & Francis (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]
Sources
- 1. 13961-36-9|1-Allylpiperazine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride | CAS 112952-20-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labunlimited.com [labunlimited.com]
Application Notes and Protocols for In Vitro Evaluation of 1-Allylpiperazine Dihydrochloride and Related 1-Substituted Piperazine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-Allylpiperazine dihydrochloride, a representative member of the 1-substituted piperazine class of compounds. Due to the limited specific literature on 1-Allylpiperazine dihydrochloride, this document outlines a series of robust in vitro assays to elucidate its potential biological activities, drawing upon the well-established pharmacological profiles of related piperazine derivatives. The protocols herein are designed to be self-validating and are grounded in established scientific principles.
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications.[1] Derivatives of piperazine have demonstrated significant pharmacological activities, including but not limited to, anticancer, antipsychotic, antidepressant, and anthelmintic effects. The nature of the substituent at the 1-position of the piperazine ring plays a crucial role in determining the compound's biological targets and overall activity profile. This guide will focus on two key areas of investigation for 1-substituted piperazines: potential anticancer cytotoxicity and modulation of central nervous system (CNS) targets.
Part 1: Assessment of Anticancer Cytotoxicity
Arylpiperazine derivatives, in particular, have garnered significant attention in cancer research for their cytotoxic effects against various cancer cell lines.[2] Therefore, a primary step in characterizing a novel piperazine derivative like 1-Allylpiperazine dihydrochloride is to assess its potential as an anticancer agent. This is typically achieved through a panel of in vitro cytotoxicity assays that measure cell viability and proliferation.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[3]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-Allylpiperazine dihydrochloride in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[2] Include a vehicle control (e.g., DMSO or saline) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Experimental Workflow for MTT Assay
Caption: Agonist activation of the 5-HT₁ₐ receptor inhibits adenylyl cyclase.
Protocol 4: Sigma-1 Receptor Radioligand Binding Assay
Sigma receptors are unique intracellular proteins implicated in various cellular functions and are targets for many psychoactive drugs. [4]This assay determines the affinity of 1-Allylpiperazine dihydrochloride for the sigma-1 receptor.
Methodology:
-
Tissue Homogenate Preparation: Prepare a homogenate from a tissue source rich in sigma-1 receptors, such as guinea pig liver. [5]2. Assay Setup: In a 96-well plate, combine the tissue homogenate, a fixed concentration of a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of 1-Allylpiperazine dihydrochloride. [6]3. Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percent inhibition as a function of the test compound concentration to determine the IC₅₀ and subsequently the Kᵢ value.
Quantitative Data Summary: CNS Receptor Affinity
The potency of CNS-active compounds is often expressed as their binding affinity (Kᵢ) to target receptors. Lower Kᵢ values indicate a higher affinity.
| Compound Class | Target Receptor | Affinity (Kᵢ in nM) |
| 1-Allylpiperazine dihydrochloride | Dopamine D₂ | To be determined |
| 1-Allylpiperazine dihydrochloride | Serotonin 5-HT₁ₐ | To be determined |
| 1-Allylpiperazine dihydrochloride | Sigma-1 | To be determined |
| Arylpiperazines | Dopamine D₂ | 0.1 - 100 |
| Arylpiperazines | Serotonin 5-HT₁ₐ | 1 - 50 |
| Various Piperazines | Sigma-1 | 5 - 200 |
Note: The data for 1-Allylpiperazine dihydrochloride is hypothetical and needs to be determined experimentally. The other data points are illustrative ranges from the literature.
References
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]
-
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Available from: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]
-
What is the mechanism of Piperazine? Patsnap Synapse. Available from: [Link]
-
Piperazine. Wikipedia. Available from: [Link]
-
MTT assay. Wikipedia. Available from: [Link]
-
Sigma receptor. Wikipedia. Available from: [Link]
-
Sigma Receptor Binding Assays. PubMed. Available from: [Link]
-
5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available from: [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Available from: [Link]
Sources
- 1. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common side reactions in 1-Allylpiperazine dihydrochloride synthesis
Technical Support Ticket #8492: Optimization of 1-Allylpiperazine Dihydrochloride Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High
Introduction: The "Hofmann" Trap
Welcome to the Technical Support Center. You are likely reading this because your HPLC trace shows a significant peak for 1,4-diallylpiperazine (bis-impurity) or you are struggling to crystallize the final dihydrochloride salt.
Synthesis of 1-allylpiperazine is deceptively simple. It is a classic nucleophilic substitution (
This guide breaks down the troubleshooting process into three diagnostic modules.
Module 1: Controlling Bis-Alkylation (The Kinetic Problem)
User Question: "No matter how slowly I add the allyl bromide, I still get ~15-20% of the 1,4-diallyl impurity. How do I stop the second addition?"
Technical Insight: The alkyl group is an electron donor (inductive effect). Once 1-allylpiperazine forms, the nitrogen atoms become more electron-rich (and thus more nucleophilic) than the unsubstituted piperazine. If your stoichiometry is 1:1, statistical probability favors the highly active mono-product attacking a second equivalent of allyl bromide.
The Solution: Statistical Drowning You cannot rely on "slow addition" alone. You must alter the statistical probability of the collision.
Protocol A: The "High-Dilution Excess" Method
-
Stoichiometry: Increase Piperazine equivalents to 5.0 – 10.0 eq relative to Allyl Bromide.
-
Concentration: Dissolve the Piperazine in a large volume of solvent (e.g., Acetonitrile or Ethanol, 0.1 M).
-
Addition: Add Allyl Bromide (dissolved in solvent) dropwise to the vigorously stirring Piperazine solution.
-
Why? This ensures that every molecule of Allyl Bromide entering the flask is surrounded by a "sea" of unreacted Piperazine, making it statistically unlikely to encounter a Mono-Allyl molecule.
-
Visualization: Competitive Reaction Pathways
Caption: The "Product Activation" trap. k2 > k1 due to the electron-donating allyl group, necessitating high equivalents of starting material to suppress the k2 pathway.
Module 2: Reagent Selection & Conditions
User Question: "Should I use Allyl Chloride or Allyl Bromide? Does the solvent matter?"
Technical Insight: The choice of leaving group dictates the reaction temperature and "runaway" potential.
| Variable | Recommendation | Technical Rationale |
| Leaving Group | Allyl Chloride | Bromide is a better leaving group, making the reaction faster but less selective. Chloride reacts slower, allowing better thermal control and mixing before reaction occurs. |
| Solvent | Acetonitrile (ACN) | Aprotic polar solvents like ACN stabilize the transition state without solvating the nucleophile (amine) too strongly. Ethanol is acceptable but can participate in H-bonding, slightly reducing nucleophilicity. |
| Temperature | 0°C to Room Temp | Start at 0°C. High heat promotes the higher energy activation barrier of bis-alkylation. |
| Base | None (Self-Scavenging) | Use the excess Piperazine itself as the HCl scavenger. Adding stronger bases (e.g., NaOH) can cause hydrolysis of the allyl halide or promote over-alkylation. |
Module 3: Purification (The Separation Nightmare)
User Question: "I can't separate the product from the excess piperazine. They co-distill."
Technical Insight:
A simple distillation will fail to separate the starting material from the product effectively due to the small
Protocol B: The "Selective Extraction" Workflow Since you used excess Piperazine (as per Module 1), you must remove it efficiently.
-
Evaporation: Remove reaction solvent (ACN/EtOH) completely.
-
Basification: Treat residue with aqueous NaOH (pH > 12).
-
Extraction: Extract with Toluene or Diethyl Ether .
-
Differentiation: Unsubstituted Piperazine is highly water-soluble (hygroscopic). 1-Allylpiperazine is moderately lipophilic. 1,4-Diallylpiperazine is highly lipophilic.
-
Wash: Wash the organic layer 3x with small volumes of water. This aggressively removes the unreacted Piperazine (partition coefficient favors water).
-
-
Distillation: Now, distill the organic layer. The bis-impurity boils much higher (>200°C), so you can collect pure 1-Allylpiperazine (156°C) as the middle fraction, leaving the bis-impurity in the pot.
Visualization: Purification Logic
Caption: Workflow for removing excess starting material via aqueous partitioning, followed by thermal separation of the bis-impurity.
Module 4: Salt Formation (Dihydrochloride)
User Question: "My final salt is a sticky gum/paste, not a powder. Is it wet?"
Technical Insight: Piperazine salts are notoriously hygroscopic. If you use aqueous HCl (concentrated hydrochloric acid), you introduce water that is incredibly difficult to remove without subliming the product.
Protocol C: Anhydrous Salt Precipitation
-
Dissolution: Dissolve the distilled 1-Allylpiperazine oil (from Module 3) in anhydrous Diethyl Ether or dry Ethanol (5 volumes).
-
Acidification:
-
Option A (Best): Bubble dry HCl gas through the solution.
-
Option B (Alternative): Add 2.05 equivalents of HCl in Dioxane or Acetyl Chloride (reacts with ethanol to form HCl in situ) dropwise at 0°C.
-
-
Precipitation: The dihydrochloride should crash out immediately as a white solid.
-
Filtration: Filter under Nitrogen/Argon (to prevent moisture absorption). Wash with dry ether.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for amine alkylation kinetics and purification).
-
Jacobsen, E. J., et al. "Piperazine Derivatives." Journal of Medicinal Chemistry, 1999, 42(7), 1123–1144. (Discusses synthesis and purification of monosubstituted piperazines).
-
Ross, S. D., et al. "Kinetics of the Reaction of Piperazine with Alkyl Halides." Journal of the American Chemical Society, 1963. (Foundational work on the competitive kinetics of poly-alkylation).
Sources
Improving the solubility of 1-Allylpiperazine dihydrochloride for experiments
Introduction: The "Hidden" Variable in Your Assay
Welcome to the technical support hub for 1-Allylpiperazine dihydrochloride .
If you are reading this, you are likely facing one of two problems: your compound is precipitating when added to cell culture media, or your biological readouts are showing inconsistent toxicity that doesn't match the literature.
The Core Issue: Researchers often treat 1-Allylpiperazine dihydrochloride (1-APZ·2HCl) as a simple organic molecule.[1] It is not. It is a dihydrochloride salt .[1][2] When you dissolve this in water, you are effectively creating a dilute hydrochloric acid solution alongside your compound.[1]
-
The Salt Factor: The "2HCl" moiety dramatically increases water solubility but simultaneously creates a high-acidity environment upon dissolution.[1]
-
The Trap: Adding this acidic stock directly to buffered media (like DMEM or RPMI) can overwhelm the buffer capacity, causing "Acid Shock" to cells or altering the protonation state of the molecule, leading to precipitation.
This guide provides the protocols to solubilize, neutralize, and stabilize this compound for rigorous experimentation.
Solubility Profile & Solvent Matrix
The following data summarizes the solubility limits. Note that Water is the preferred solvent for the dihydrochloride salt form, whereas DMSO is often used unnecessarily due to habits formed with other organic inhibitors.
| Solvent | Solubility Limit (Est.) | Suitability | Technical Notes |
| Water (Deionized) | > 50 mg/mL | Optimal | The ionic nature of the 2HCl salt makes it highly hydrophilic.[1] Dissolution is rapid and exothermic.[1] |
| PBS (pH 7.4) | < 10 mg/mL | Risky | Common Ion Effect: High [Cl⁻] in PBS can suppress the solubility of the HCl salt.[1] Risk of precipitation at high concentrations.[1] |
| DMSO | ~10-20 mg/mL | Sub-optimal | While soluble, the salt form is less soluble in DMSO than the free base. Hygroscopic DMSO can also introduce water, complicating storage.[1] |
| Ethanol | < 5 mg/mL | Poor | Inorganic salts generally have poor solubility in ethanol.[1] Avoid for stock preparation. |
Critical Troubleshooting (Q&A)
Q1: "I added the stock solution to my cell culture media, and the media turned yellow. Did the compound degrade?"
Diagnosis: No, you crashed the pH. Most cell culture media contain Phenol Red, a pH indicator that turns yellow below pH 6.8.
-
The Mechanism: 1-Allylpiperazine[3]·2HCl releases two protons (H⁺) for every molecule dissolved.[1] A 10 mM treatment can drop the pH of weakly buffered media significantly.[1]
-
The Fix: You must neutralize the stock solution before addition or use a high-capacity buffer (like HEPES) in your media.[1]
-
See Section 4 for the Neutralization Protocol.
Q2: "The compound dissolves in water, but precipitates immediately when I add it to PBS."
Diagnosis: The Common Ion Effect. PBS contains ~137 mM NaCl.[1] The high concentration of Chloride ions (Cl⁻) shifts the equilibrium of your hydrochloride salt back toward the solid state.[1]
-
The Fix:
-
Prepare your stock in pure water .
-
Dilute into PBS only at the final working concentration (e.g., µM range).
-
If you need a high-concentration stock in a buffer, use a buffer that does not contain high chloride (e.g., Phosphate buffer without saline, or HEPES).
-
Q3: "Can I just dissolve it in DMSO to avoid the pH issue?"
Diagnosis: Misconception. Dissolving the salt in DMSO does not remove the protons; it just suspends them in an aprotic solvent.[1] When you add that DMSO stock to your aqueous media, the protons are released, and the acidification occurs instantly. Furthermore, HCl salts are often less soluble in DMSO than in water.[1]
Advanced Protocol: Preparation of a pH-Neutral Stock
This protocol ensures the compound is solubilized without compromising biological systems.[1]
Materials Required
-
1-Allylpiperazine dihydrochloride (Solid)[1]
-
Sterile Milli-Q Water
-
1N NaOH (Sodium Hydroxide)[1]
-
0.22 µm PVDF or PES Syringe Filter[1]
-
pH Meter (Micro-probe recommended)[1]
Step-by-Step Workflow
-
Calculation: Calculate the mass required for a 100 mM stock .
-
Solvation: Add the solid to 80% of the final volume of water (e.g., 8 mL). Vortex until fully dissolved.[1]
-
Checkpoint: The pH will be roughly 1.0–2.0.[1]
-
-
Neutralization (The Critical Step):
-
Finalize Volume: Add water to reach the final volume (10 mL).
-
Sterilization: Pass through a 0.22 µm filter.[1]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as the allyl group is susceptible to slow oxidation.[1]
Visualizations
Diagram 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific assay.
Caption: Decision matrix for solvent selection based on experimental application.
Diagram 2: The "Acid Shock" Mechanism
Understanding why cells die if the stock is not neutralized.[1]
Caption: Mechanistic pathway of media acidification by dihydrochloride salts.
Storage & Stability
-
Hygroscopicity: The dihydrochloride salt is hygroscopic (absorbs moisture from air).[1]
-
Allyl Group Reactivity: The allyl alkene is stable but can polymerize or oxidize under extreme conditions (UV light, radical initiators).[1]
-
Solution: Protect stock solutions from light (amber vials).[1]
-
References
-
PubChem. (n.d.).[1][4][6] 1-Allylpiperazine dihydrochloride Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 16, 2026, from [Link]
-
Michal, G. (2019).[1][7] Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology. Retrieved February 16, 2026, from [Link]
-
Khalili, F., et al. (2009).[1][8] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved February 16, 2026, from [Link]
Sources
- 1. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 3. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID 12198046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: 1-Allylpiperazine Dihydrochloride Stability and Storage
Welcome to the technical support guide for 1-Allylpiperazine Dihydrochloride. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions researchers encounter when handling and storing this compound. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity of your experiments and the longevity of your materials.
This guide is divided into a proactive Troubleshooting Guide for when things go wrong, and a comprehensive FAQ Section for proper day-to-day management.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 1-Allylpiperazine Dihydrochloride, linking them to potential stability problems and offering clear solutions.
Question: My 1-Allylpiperazine Dihydrochloride powder appears clumpy and difficult to weigh accurately. What is the cause and how can I resolve this?
Answer: The most probable cause is moisture absorption. 1-Allylpiperazine dihydrochloride, like many amine salts, is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] This leads to the formation of clumps or a sticky solid, making accurate weighing challenging and indicating potential degradation.
Senior Application Scientist's Insight: Hygroscopicity is a significant concern because the presence of water can initiate hydrolytic degradation pathways.[3][4] Even if the core molecule is stable to hydrolysis, the excess water can affect reaction stoichiometry and solubility, leading to inconsistent experimental results.
Immediate Corrective Actions:
-
Drying Procedure: If you suspect minor moisture absorption, you can dry the material under a high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 30-40°C) can be used, but do not heat excessively without consulting thermal stability data for your specific lot.
-
Inert Atmosphere Handling: For future use, always handle the compound in a controlled environment like a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).[5][6]
-
Proper Storage: After use, ensure the container is sealed tightly with paraffin film and stored in a desiccator.
Question: I've observed a slight discoloration (e.g., yellowing) of the compound over time. Is it still usable?
Answer: Discoloration often indicates chemical degradation. This can be caused by exposure to light (photodegradation) or air (oxidation).[1][7] The piperazine ring, in particular, can be susceptible to oxidation, which may lead to the formation of colored impurities.[3]
Senior Application Scientist's Insight: While slight discoloration may not always equate to a significant loss of purity, it is a critical warning sign. These minor impurities could potentially interfere with downstream applications, especially in sensitive biological assays or catalytic systems. The usability depends on the tolerance of your specific experiment to such impurities.
Recommended Workflow:
-
Purity Check: Before use, assess the purity of the discolored material. A simple analytical test like obtaining a melting point can be indicative; significant depression or a broad melting range suggests impurities.[8] For a more definitive answer, techniques like NMR or LC-MS are recommended.
-
Risk Assessment: If a purity check is not feasible, evaluate the risk. For non-critical, exploratory experiments, you might proceed with caution. For GMP or late-stage drug development work, using a discolored reagent is strongly discouraged.
-
Preventative Measures: Store the compound in an amber or opaque vial to protect it from light.[7][9] For long-term storage, placing the light-resistant container inside a desiccator under an inert atmosphere is the best practice.[2][6]
Question: My reaction is yielding unexpected byproducts or lower-than-expected yields. Could the stability of 1-Allylpiperazine Dihydrochloride be a factor?
Answer: Absolutely. If the compound has degraded due to improper storage, you are introducing impurities and a lower effective concentration of your starting material into the reaction. Potential degradation pathways include oxidation of the piperazine ring or reactions involving the allyl group.[3]
Senior Application Scientist's Insight: The dihydrochloride salt form enhances the stability of the piperazine base.[10] However, this does not render it immune to degradation. If the compound has absorbed moisture, its apparent weight is no longer representative of the active molecule, leading to incorrect stoichiometry in your reaction setup. Furthermore, degradation products can act as inhibitors or catalysts for unintended side reactions.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of the compound for a control experiment. If this reaction proceeds as expected, it strongly implicates the quality of your stored reagent.
-
Characterize the Stored Reagent: Perform an analytical check (NMR, LC-MS) on the suspect reagent to identify potential impurities.
-
Review Handling Procedures: Ensure that all handling steps, from weighing to addition to the reaction vessel, are performed under conditions that minimize exposure to air and moisture.[5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 1-Allylpiperazine Dihydrochloride?
To ensure the long-term stability and integrity of 1-Allylpiperazine Dihydrochloride, adhere to the following storage conditions. These are compiled from multiple safety data sheets and best practices for handling sensitive chemical compounds.[2][11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool and dry place (Room Temperature is generally acceptable) | Prevents thermal degradation. While some piperazine derivatives are stable at high temperatures, cool conditions are a general best practice.[12] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hygroscopic clumping.[2][6] |
| Light | Protect from light | The compound is light-sensitive; storage in an amber or opaque vial prevents photodegradation.[1][7] |
| Container | Tightly sealed container | Prevents ingress of atmospheric moisture and oxygen. The container should be appropriate for chemical storage.[13] |
| Location | Well-ventilated area, away from incompatible materials | Store away from strong oxidizing agents, strong acids, and bases to prevent hazardous reactions.[1] |
Q2: How should I handle the compound on the bench for routine experimental use?
When weighing and preparing solutions, it's crucial to minimize the compound's exposure to the ambient environment.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Prepare all necessary equipment (spatulas, weigh boats, vials) in advance. If possible, perform the work in a glove box.
-
Inert Gas Purge: If a glove box is unavailable, set up a gentle stream of dry nitrogen or argon to flow over the balance and the container while it is open. This creates a localized inert atmosphere.
-
Minimize Exposure Time: Open the main container only for the time required to dispense the material.
-
Seal Promptly: Immediately and securely close the main container, wrapping the cap with paraffin film to ensure a tight seal.
-
Clean Up: Handle any spills promptly and wash hands and surfaces thoroughly after handling.[13]
Q3: Is it necessary to store 1-Allylpiperazine Dihydrochloride in a freezer or refrigerator?
Generally, refrigeration or freezing is not required unless specified by the supplier for a particular lot or formulation. Standard storage in a cool, dry place is sufficient. In fact, storing at very low temperatures can sometimes introduce problems if not done correctly, as opening a very cold container in a humid lab can cause water to condense on the product. If you do refrigerate, always allow the container to warm to room temperature before opening.[14]
Q4: What are the primary degradation pathways I should be aware of?
Based on the structure of 1-Allylpiperazine Dihydrochloride and the behavior of similar piperazine derivatives, the main stability concerns are:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[3]
-
Hygroscopicity: While not a degradation pathway itself, the absorption of water is a primary physical stability issue that can impact purity and handling.[1][2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[7]
-
Thermal Degradation: While generally stable at room temperature, piperazine compounds can degrade at elevated temperatures (e.g., >150°C), though this is not a concern under normal storage conditions.[12][15]
Below is a workflow to guide your handling procedures.
Caption: Decision workflow for handling 1-Allylpiperazine Dihydrochloride.
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]
-
How to Store Reagents. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). Risk Management and Safety - University of Notre Dame. [Link]
-
Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. [Link]
-
1-Allylpiperazine. (n.d.). PubChem - NIH. [Link]
-
Thermal degradation of novel piperazine-based amine blends for CO2 capture. (2016, June 1). International Journal of Greenhouse Gas Control. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]
-
Piperazine Dihydrochloride. (n.d.). PubChem - NIH. [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ossila.com [ossila.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. How To [chem.rochester.edu]
- 15. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Purification of 1-Allylpiperazine Dihydrochloride
Welcome to the technical support center for the purification of 1-Allylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound. As Senior Application Scientists, we aim to deliver not only procedural steps but also the underlying scientific rationale to empower your experimental success.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of 1-Allylpiperazine Dihydrochloride, offering potential causes and validated solutions.
Issue 1: Incomplete Removal of Starting Materials or Byproducts
Symptom: Your final product of 1-Allylpiperazine Dihydrochloride shows the presence of unreacted piperazine or N,N'-diallylpiperazine upon analysis (e.g., by NMR or LC-MS).
Potential Cause: These impurities often have similar polarities to the desired product, making their separation by simple crystallization challenging.[1] The formation of the disubstituted byproduct is a common issue in the synthesis of monosubstituted piperazines.[2]
Solution: Recrystallization from a Mixed Solvent System
Recrystallization is a powerful technique for purifying crystalline compounds. The key is to find a solvent or solvent system in which the desired product and impurities have different solubilities.
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of your crude 1-Allylpiperazine Dihydrochloride in various solvents at room temperature and upon heating. Good candidate solvents for piperazine salts include alcohols (methanol, ethanol, isopropanol) and aqueous mixtures.[3][4]
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol).
-
Precipitation: Slowly add a "poor" solvent (a solvent in which your product is less soluble, e.g., acetone or diethyl ether) to the hot solution until a slight turbidity persists.[5]
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor containing the impurities.[1][5]
-
Drying: Dry the purified crystals under vacuum.
Rationale: The subtle differences in the molecular structure between 1-allylpiperazine, and its mono- and di-substituted forms can be exploited by carefully selecting the solvent system. The aim is to create conditions where the desired monosubstituted product selectively crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Issue 2: Presence of Colored Impurities
Symptom: The final product has a yellow or brown tint, indicating the presence of colored impurities.
Potential Cause: Colored impurities can arise from degradation products or residual catalysts from the synthesis. Piperazine and its derivatives can be susceptible to oxidation, which can form colored species.[6]
Solution: Activated Charcoal Treatment
Activated charcoal is a highly porous material with a large surface area, making it effective at adsorbing colored impurities and other high molecular weight contaminants.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 1-Allylpiperazine Dihydrochloride in a suitable solvent (e.g., water or methanol) at an appropriate concentration.
-
Charcoal Addition: Add a small amount of activated charcoal to the solution (typically 1-5% by weight of the solute).
-
Heating and Stirring: Gently heat the mixture and stir for 15-30 minutes. Be cautious to avoid bumping, as the charcoal can promote it.
-
Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal. This step should be performed quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool and crystallize as described in the recrystallization protocol.
-
Isolation and Drying: Collect and dry the purified, colorless crystals.
Rationale: The non-polar surface of activated charcoal effectively adsorbs large, flat aromatic molecules and colored impurities through van der Waals forces, while the smaller, more polar 1-Allylpiperazine Dihydrochloride remains in solution.
Issue 3: Low Yield After Purification
Symptom: A significant loss of product is observed after the purification process.
Potential Causes:
-
Product is too soluble in the chosen recrystallization solvent. [1]
-
Premature crystallization during hot filtration.
-
Incomplete precipitation from the solution. [1]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| High solubility in recrystallization solvent | - Reduce the amount of solvent used for dissolution. - Choose a solvent in which the product has lower solubility at room temperature. - Utilize a mixed solvent system to decrease solubility upon cooling. |
| Premature crystallization | - Ensure all filtration apparatus (funnel, filter paper) is pre-heated. - Add a small amount of hot solvent to the filter funnel just before filtration. |
| Incomplete precipitation | - Cool the crystallization mixture for a longer period or at a lower temperature (e.g., in a freezer). - Gently scratch the inside of the flask with a glass rod to induce crystallization. - Concentrate the mother liquor and attempt a second crop of crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available 1-Allylpiperazine Dihydrochloride?
A1: Common impurities can include unreacted starting materials like piperazine, byproducts such as N,N'-diallylpiperazine, and degradation products.[1] Structurally similar piperazines can also be present.[1] The synthesis of monosubstituted piperazines often requires careful control of reaction conditions to minimize the formation of the disubstituted product.[2]
Q2: Can I use column chromatography to purify 1-Allylpiperazine Dihydrochloride?
A2: While column chromatography is a powerful purification technique, it can be challenging for highly polar compounds like piperazine salts.[1] These compounds may interact strongly with silica gel, leading to poor separation and tailing peaks. Reverse-phase chromatography might be an option, but recrystallization is often a more straightforward and scalable method for purifying this salt. For the free base of 1-allylpiperazine, normal-phase chromatography on silica gel using a solvent system like dichloromethane/methanol or hexanes/ethyl acetate with a small amount of a basic modifier (e.g., triethylamine) can be effective.[7]
Q3: How can I convert the purified 1-Allylpiperazine Dihydrochloride to its free base?
A3: To obtain the free base, you can perform a liquid-liquid extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the 1-Allylpiperazine Dihydrochloride in water.
-
Basification: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution, to the aqueous solution until the pH is greater than 12.[8][9] This will deprotonate the piperazine nitrogens.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent in which the free base is soluble, such as dichloromethane, chloroform, or ethyl acetate.[10]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the 1-allylpiperazine free base.
Rationale: The dihydrochloride salt is ionic and therefore water-soluble.[3] By adding a strong base, the amine salt is neutralized to its free base form, which is less polar and more soluble in organic solvents, allowing for its extraction from the aqueous phase.[8]
Q4: What are the recommended storage conditions for purified 1-Allylpiperazine Dihydrochloride?
A4: 1-Allylpiperazine Dihydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.[6] For long-term stability, storage at 2-8°C is often recommended.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[6]
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of 1-Allylpiperazine Dihydrochloride.
Caption: Purification workflow for 1-Allylpiperazine Dihydrochloride.
References
- Google Patents. (1987). US4661634A - Removal of impurities from amines.
- Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
-
Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
MDPI. (2022). Progress in Amine Reclamation Technology for High- Sulfur Natural Gas Purification. Retrieved from [Link]
- Google Patents. (2012). Method for removal of an organic amine from a hydrocarbon stream.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
National Center for Biotechnology Information. (n.d.). 1-Allylpiperazine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
Refining Community. (2010). Contamination in Amine Systems. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?). PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
G.AMPHRAY LABORATORIES. (n.d.). Piperazine Dihydrochloride.docx. Retrieved from [Link]
-
The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]
- Google Patents. (1962). US3023211A - Method for the preparation of piperazine monohydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. amphray.com [amphray.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Dimerization in 1-Allylpiperazine Dihydrochloride Synthesis
The Selectivity Challenge: An Introduction
The synthesis of 1-Allylpiperazine (and its subsequent conversion to the dihydrochloride salt) presents a classic problem in nucleophilic substitution: competing nucleophilicity .
Piperazine contains two identical secondary amine sites. Once the first allyl group is attached, the product (1-allylpiperazine) contains one tertiary amine and one secondary amine. While the secondary amine is generally more nucleophilic due to less steric hindrance, the electronic differences are subtle. Without strict kinetic control, the remaining secondary amine on the mono-product will react with the alkylating agent, leading to the formation of the thermodynamic impurity: 1,4-diallylpiperazine (the dimer) .
This guide provides a validated, self-consistent protocol to maximize mono-alkylation selectivity, effectively manage the "dimerization" side reaction, and isolate high-purity 1-Allylpiperazine Dihydrochloride.
Core Mechanism & Causality[1]
To prevent dimerization, one must understand the kinetics governing the reaction. The reaction proceeds via an SN2 mechanism where the nitrogen lone pair attacks the allyl halide.
-
Rate 1 (
): Piperazine + Allyl Chloride 1-Allylpiperazine -
Rate 2 (
): 1-Allylpiperazine + Allyl Chloride 1,4-Diallylpiperazine
The Problem:
Troubleshooting & FAQs
Q1: I am using a 1:1 ratio of Piperazine to Allyl Chloride, but my yield of the dimer (1,4-diallyl) is nearly 30%. Why?
A: At a 1:1 stoichiometric ratio, the concentration of the mono-product increases as the reaction progresses. Since its nucleophilicity is comparable to the starting material, it begins to compete for the remaining allyl chloride.
-
Fix: You must alter the stoichiometry. Increase the Piperazine:Allyl Chloride ratio to at least 5:1 or 6:1 . This renders the formation of the dimer statistically negligible.
Q2: How do I remove the huge excess of unreacted piperazine after the reaction?
A: This is the primary trade-off of the "Excess Method." Fortunately, piperazine has distinct solubility properties compared to 1-allylpiperazine.
-
Solubility Difference: Piperazine is highly soluble in water.[1] 1-Allylpiperazine (free base) is soluble in organics (DCM, Chloroform) but also water-soluble.
-
Protocol: After the reaction, dilute with water and extract with an organic solvent (like Dichloromethane) at a basic pH (pH > 12). The highly polar unreacted piperazine will largely partition into the aqueous phase, while the mono-allyl and di-allyl products move to the organic phase. Multiple washes may be required.
Q3: Can I use acid to block one nitrogen (Mono-protection via protonation)?
A: Yes, this is the "Advanced Method." By reacting Piperazine Monohydrochloride (formed in situ) with allyl chloride, one nitrogen is protonated (ammonium) and non-nucleophilic, leaving only the other available for reaction.
-
Caution: This requires precise pH control. If the pH is too low, reaction stops; if too high, you lose selectivity. The "Excess Method" is generally more robust for standard laboratory scales.
Q4: My dihydrochloride salt is hygroscopic or sticky. How do I get a nice powder?
A: Sticky salts often indicate trapped solvent or excess HCl.
-
Fix: Use anhydrous ethanol saturated with HCl gas (or 4M HCl in Dioxane) for the salt formation.
-
Recrystallization: If the crude salt is sticky, recrystallize from boiling ethanol with a small amount of water, or triturate with dry diethyl ether or acetone to remove moisture.
Master Protocol: High-Selectivity Synthesis
This protocol utilizes the High-Dilution/Excess Strategy to maximize the Mono:Bis ratio, followed by a specific workup to isolate the Dihydrochloride salt.
Materials
-
Piperazine (Anhydrous): 5.0 Equivalents (Eq)
-
Allyl Chloride (or Bromide): 1.0 Eq
-
Solvent: Ethanol (Absolute) or Methanol
-
Base: Potassium Carbonate (
) - Optional if using massive excess piperazine, as piperazine acts as the base, but preserves atom economy. -
Acid: HCl gas or HCl in Ethanol (for salt formation)
Step-by-Step Methodology
Phase 1: The Mono-Alkylation
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Piperazine (5.0 eq) in Ethanol (volume approx. 10mL per gram of piperazine).
-
Temperature Control: Cool the solution to 0°C - 5°C using an ice bath. Lower temperature favors the kinetic product (mono) over the thermodynamic outcome.
-
Addition: Dissolve Allyl Chloride (1.0 eq) in a small volume of ethanol. Add this solution dropwise to the piperazine solution over 30–60 minutes.
-
Critical: Slow addition keeps the local concentration of alkylating agent low, preventing "hotspots" where dimerization occurs.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC or GC-MS.
Phase 2: Purification (Removal of Excess Piperazine)
-
Filtration: Filter off any solid salts (Piperazine-HCl or KCl) formed during the reaction.
-
Concentration: Evaporate the ethanol under reduced pressure (Rotary Evaporator). You will be left with a semi-solid residue containing Product, Dimer, and Excess Piperazine.
-
Extraction (The Separation Step):
-
Resuspend the residue in Water (approx. 50mL).
-
Basify to pH > 12 using 50% NaOH solution (if not already basic).
-
Extract the aqueous layer 3 times with Dichloromethane (DCM) .
-
Result: The unreacted Piperazine (highly polar) stays in the Water. The 1-Allylpiperazine and Dimer move to the DCM.
-
-
Drying: Dry the combined DCM layers over Anhydrous Sodium Sulfate (
), filter, and evaporate to obtain the Crude Free Base .
Phase 3: Isolation of Mono-Product (Distillation)
-
Note: If the dimer content is low (<5%), you may skip to salt formation. For high purity, distill the crude oil under reduced pressure (vacuum).
-
1-Allylpiperazine BP: ~181°C (at atm) / Lower under vacuum.
-
1,4-Diallylpiperazine BP: Significantly higher.
Phase 4: Dihydrochloride Salt Formation
-
Dissolve the purified 1-Allylpiperazine oil in Absolute Ethanol (approx. 1:5 ratio).
-
Cool to 0°C.
-
Slowly add HCl in Ethanol (or bubble HCl gas) until the pH reaches ~2.
-
The 1-Allylpiperazine Dihydrochloride will precipitate as a white crystalline solid.
-
Filtration: Filter the solid, wash with cold acetone or diethyl ether (to remove traces of dimer/color), and dry under vacuum.
Data & Specifications
Stoichiometry vs. Selectivity (Theoretical)
| Piperazine Equivalents | Expected Mono-Product (%) | Expected Dimer (%) | Comment |
| 1.0 eq | ~40-50% | ~25-30% | Not Recommended. High dimer formation. |
| 2.0 eq | ~70% | ~15% | Better, but purification still difficult. |
| 5.0 eq | >90% | <5% | Optimal. Dimer becomes a minor impurity. |
| 10.0 eq | >95% | <1% | Excellent purity, but wasteful of piperazine. |
Physical Properties
| Compound | Molecular Weight | Boiling Point (Free Base) | Melting Point (2HCl Salt) |
| Piperazine | 86.14 g/mol | 146°C | 318-320°C (dec) |
| 1-Allylpiperazine | 126.20 g/mol | 181-182°C | ~250-280°C (dec) |
| 1,4-Diallylpiperazine | 166.27 g/mol | >200°C | N/A |
Visualized Workflows
Figure 1: Reaction Pathway & Competition
Caption: Kinetic competition between the starting material and the mono-product. High concentration of Piperazine suppresses the k2 pathway.
Figure 2: Purification Logic Tree
Caption: Workflow for separating the hydrophilic starting material from the lipophilic product.
References
-
Org. Synth. 1965, 45, 904. Synthesis of 1-Benzylpiperazine dihydrochloride. (Classic protocol for mono-alkylation of piperazine using similar kinetics). Link
-
PubChem Compound Summary. 1-Allylpiperazine (CID 806422). National Center for Biotechnology Information. Link
-
Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data.[1][2] (Provides pKa data confirming basicity differences). Link
-
BenchChem Technical Support. Purification of Piperazine-Containing Compounds. (General guide on solubility and salt formation). Link
Sources
Technical Support Center: 1-Allylpiperazine Dihydrochloride Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. is.muni.cz [is.muni.cz]
- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Degradation pathways of 1-Allylpiperazine dihydrochloride
This guide serves as a specialized technical support resource for researchers working with 1-Allylpiperazine dihydrochloride . It synthesizes functional group chemistry with degradation kinetics to provide actionable troubleshooting workflows.
Topic: Degradation Pathways & Stability Troubleshooting
Core Chemical Vulnerabilities
To troubleshoot effectively, you must understand why the molecule degrades. 1-Allylpiperazine dihydrochloride (1-AP·2HCl) possesses two distinct "stress points" that dictate its stability profile:
-
The Allylic Tertiary Amine: The nitrogen atom bearing the allyl group is electron-rich and prone to N-oxidation . The allyl group itself is susceptible to radical polymerization and oxidative cleavage .
-
The Piperazine Ring (Secondary Amine): While the dihydrochloride salt protects the basic nitrogens from immediate oxidation, the secondary amine position remains a nucleophile capable of reacting with electrophilic impurities (e.g., aldehydes) or undergoing ring-opening under extreme thermal stress.
Degradation Pathways Module
Pathway A: Oxidative Instability (The "Yellowing" Effect)
-
Trigger: Exposure to air (O₂), light (UV), or trace peroxides in solvents.
-
Mechanism:
-
N-Oxidation: The tertiary nitrogen is the first site of attack, forming 1-Allylpiperazine-1-oxide (+16 Da). This is often reversible under reducing conditions but complicates HPLC baselines.
-
Radical Polymerization: The allyl double bond can undergo auto-oxidation, leading to oligomerization. This manifests as a yellow-to-brown discoloration and broadening of NMR peaks.
-
Dealkylation: Oxidative cleavage of the C-N bond releases Piperazine and Acrolein (highly reactive).
-
Pathway B: Thermal & Hydrolytic Stress
-
Trigger: High temperatures (>60°C) or aqueous solution storage >24 hours.
-
Mechanism:
-
Dehydrochlorination: Prolonged heating can drive off HCl, reverting the salt to the free base, which is significantly more volatile and oxidation-prone.
-
Ring Opening: Rare under standard conditions but occurs in strong acid/high heat, leading to ethylenediamine derivatives.
-
Visualization: Degradation Pathway Map
The following diagram illustrates the kinetic relationships between the parent molecule and its primary degradants.
Figure 1: Mechanistic map of 1-Allylpiperazine degradation. The Red path (N-oxidation) is the most common storage issue; the Green path (Oligomerization) causes physical discoloration.
Troubleshooting Guide & FAQs
Scenario 1: LC-MS Impurity Identification
User Question: "I see a new peak in my LC-MS at [M+16] and [M-40]. What are these?"
Technical Analysis:
-
[M+16] Peak: This is the N-Oxide .
-
Cause: Sample solvent contained non-stabilized THF or ethers (peroxides), or the solid was left uncapped.
-
Confirmation: Treat a small aliquot with mild reducing agent (e.g., sodium bisulfite). If the peak disappears, it is the N-oxide.
-
-
[M-40] Peak: This corresponds to the loss of the allyl group (C3H5 = 41 Da), leaving Piperazine (MW 86).
-
Note: In ESI-MS, piperazine ionizes poorly compared to the allyl derivative, so the peak area may underestimate the actual concentration.
-
Action Plan:
-
Check solvent grade. Use HPLC-grade solvents free of peroxides.
-
Prepare samples fresh. Do not store diluted samples >4 hours.
Scenario 2: Physical Appearance Changes
User Question: "My white powder has turned sticky and yellow. Is it still usable?"
Technical Analysis: The "stickiness" indicates hygroscopicity (absorption of water), which dissolves the crystal lattice. The "yellowing" confirms oxidative polymerization of the allyl group, likely initiated by the absorbed water acting as a medium for oxygen transfer.
Decision Matrix:
-
Light Yellow / Free Flowing: Likely <2% impurity. Purify via recrystallization (EtOH/Et2O).
-
Dark Yellow / Sticky Gum: Significant degradation (>10%). Discard. The oligomers are difficult to remove and can act as catalyst poisons in downstream coupling reactions.
Scenario 3: Solubility Issues
User Question: "The compound won't dissolve completely in Dichloromethane (DCM) anymore."
Technical Analysis: 1-Allylpiperazine dihydrochloride is a salt.[1] Salts are generally insoluble in non-polar organic solvents like DCM but soluble in water, methanol, or DMSO.
-
If it previously dissolved: You likely had the free base form previously, or the current batch has absorbed significant moisture, causing clumping.
-
If it is cloudy: The cloudiness may be Piperazine dihydrochloride (degradation product), which has different solubility properties than the allyl derivative.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify degradation levels.
| Parameter | Setting |
| Column | C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B (Isocratic for Piperazine retention)5-15 min: 2% -> 40% B15-20 min: 40% B |
| Detection | UV @ 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD |
| Flow Rate | 1.0 mL/min |
Protocol B: Forced Degradation (Stress Testing)
Perform this to validate your analytical method.
-
Oxidation: Dissolve 10 mg in 1 mL water. Add 100 µL 3% H₂O₂. Incubate at RT for 2 hours.
-
Expected Result: Growth of N-oxide peak (RT ~2-3 min).
-
-
Thermal: Heat solid at 80°C for 24 hours.
-
Expected Result: Appearance of late-eluting oligomers and yellow discoloration.
-
Troubleshooting Logic Tree
Use this flowchart to diagnose unknown issues during experimentation.
Figure 2: Diagnostic decision tree for rapid issue resolution.
References
-
Oxidative Pathways of Piperazine Derivatives
-
N-Allyl Amine Oxidation Mechanisms
- Breder, A. (2013). "Oxidative Allylic Amination Reactions." Synlett.
-
Stability of Synthetic Piperazines
-
Forced Degradation Guidelines
- Blessy, M. et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis. Establishes the standard protocols for oxidative and thermal stress testing used in the protocols above.
Sources
Validation & Comparative
Comparative Efficacy Guide: 1-Allylpiperazine Dihydrochloride vs. N-benzylpiperazine in Monoamine Transporter Inhibition Assays
This guide provides an in-depth technical comparison of two piperazine derivatives, 1-Allylpiperazine dihydrochloride and N-benzylpiperazine (BZP), focusing on their efficacy in a key pharmacological assay: the dopamine transporter (DAT) uptake inhibition assay. While N-benzylpiperazine is a well-documented psychoactive compound, public domain data on the specific monoamine transporter activity of 1-Allylpiperazine dihydrochloride is scarce. This document will therefore establish the known pharmacological profile of BZP as a benchmark and provide the detailed experimental framework necessary for researchers to conduct a direct comparative analysis of the two compounds.
Introduction to Piperazine Derivatives and the Compounds of Interest
The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its structural versatility allows for modifications that can tune a compound's affinity and selectivity for various neurotransmitter receptors and transporters.[2] This guide focuses on two such derivatives:
-
N-benzylpiperazine (BZP): A well-characterized synthetic compound known for its stimulant and euphoric effects, which are qualitatively similar to those of amphetamine.[3] Its mechanism of action is primarily linked to its interaction with monoamine transporters.
-
1-Allylpiperazine dihydrochloride: A piperazine derivative whose pharmacological profile, particularly its activity at monoamine transporters, is not extensively documented in publicly available scientific literature.
The primary objective of this guide is to compare the efficacy of these two molecules. Given the known pharmacology of BZP, the most relevant and informative in vitro assay for this comparison is a functional assessment of their ability to inhibit monoamine transporters, specifically the dopamine transporter (DAT).
Pharmacological Profiles
N-benzylpiperazine (BZP): A Known Monoamine Releasing Agent and Reuptake Inhibitor
N-benzylpiperazine is a psychoactive substance that primarily exerts its effects by altering the dynamics of dopamine (DA) and serotonin (5-HT) neurotransmission.[4] Animal and human studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and norepinephrine.[3] The predominant effects are dopaminergic and serotonergic.[3]
This dual mechanism—promoting neurotransmitter release and blocking reuptake—leads to a significant increase in the concentration of these monoamines in the synaptic cleft, producing stimulant effects that are about 10 to 20 times less potent than amphetamine.[5] The rewarding and abuse potential of BZP is believed to be mediated by these dopaminergic mechanisms, similar to cocaine.[6]
1-Allylpiperazine Dihydrochloride: An Undefined Profile
In contrast to BZP, there is a significant lack of published data characterizing the specific binding affinity or functional inhibition potency of 1-Allylpiperazine dihydrochloride at the dopamine, serotonin, or norepinephrine transporters. While its piperazine core suggests potential activity within the CNS, its efficacy as a transporter inhibitor relative to BZP cannot be determined without direct experimental evaluation. To ascertain its pharmacological profile, it is essential to test it using a standardized functional assay, such as the dopamine uptake inhibition assay detailed below.
The Benchmark Assay: Dopamine Uptake Inhibition
Rationale for Assay Selection
The dopamine transporter is a critical protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[7] This reuptake mechanism is a primary target for many therapeutic agents and drugs of abuse.[8] An in vitro dopamine uptake inhibition assay provides a direct functional measure of a compound's ability to block this transporter. The resulting half-maximal inhibitory concentration (IC50) value is a key parameter for quantifying potency. By comparing the IC50 values of 1-Allylpiperazine dihydrochloride and BZP, researchers can directly assess their relative efficacy at this important pharmacological target.
Principle of the Assay
This assay utilizes a competitive mechanism. Cells engineered to express the human dopamine transporter (hDAT) are incubated with a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine). In the absence of an inhibitor, the cells will actively take up the [³H]dopamine via the transporter. When a test compound (like BZP or 1-Allylpiperazine) is introduced, it competes with [³H]dopamine for the transporter. A potent inhibitor will prevent the uptake of [³H]dopamine, resulting in a lower intracellular radioactivity signal. By testing a range of concentrations of the inhibitor, a dose-response curve can be generated, from which the IC50 value is calculated.[9]
Comparative Efficacy Data
The following table summarizes the known inhibitory potency of N-benzylpiperazine at the three major monoamine transporters. A placeholder is included for 1-Allylpiperazine dihydrochloride to highlight the need for experimental determination.
| Compound | DAT (IC50/Ki) | SERT (IC50/Ki) | NET (IC50/Ki) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| N-benzylpiperazine (BZP) | 175 nM (EC50, release) | 6050 nM (EC50, release) | 62 nM (EC50, release) | ~34.6 | ~0.35 | [5] |
| 1-Allylpiperazine dihydrochloride | Data Not Available | Data Not Available | Data Not Available | - | - |
Note: The values for BZP are EC50 for neurotransmitter release, which is mechanistically related to transporter interaction and serves as a proxy for potency.[5] A lower value indicates higher potency. The selectivity ratios indicate BZP is most potent at NET, followed by DAT, and is significantly less potent at SERT.
Visualizing the Mechanism and Workflow
Mechanism of Dopamine Reuptake Inhibition
The following diagram illustrates the dopamine synapse and the mechanism by which transporter inhibitors increase synaptic dopamine levels.
Caption: Workflow for the [³H]Dopamine uptake inhibition assay.
Detailed Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
This protocol is adapted from established methods for characterizing monoamine transporter function. [9][10]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3). [11]* Radioligand: [³H]dopamine (Specific Activity: ~20-40 Ci/mmol).
-
Test Compounds: 1-Allylpiperazine dihydrochloride and N-benzylpiperazine dihydrochloride, dissolved in water or assay buffer to create stock solutions.
-
Non-specific Control: A known potent DAT inhibitor (e.g., GBR 12909 or Nomifensine) at a high concentration (e.g., 10 µM). [8]* Equipment: 96-well cell culture plates (poly-D-lysine coated), multichannel pipette, cell harvester, liquid scintillation counter, scintillation fluid.
Experimental Procedure
Day 1: Cell Plating
-
Culture hDAT-HEK 293 cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate the cells into a 96-well poly-D-lysine coated plate at a density of approximately 40,000-60,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Uptake Assay
-
Compound Preparation: Prepare serial dilutions of 1-Allylpiperazine and BZP in KHB. A typical concentration range would span from 1 nM to 100 µM. Also prepare vehicle controls (buffer only) for total uptake and a non-specific binding control (e.g., 10 µM Nomifensine).
-
Cell Washing: Gently aspirate the culture medium from the 96-well plate. Wash each well once with 200 µL of pre-warmed (room temperature) KHB.
-
Pre-incubation: Add 50 µL of the appropriate test compound dilution, vehicle, or non-specific control to each well. Allow a brief pre-incubation of 10-15 minutes at room temperature.
-
Initiate Uptake: Prepare a working solution of [³H]dopamine in KHB to a final concentration of ~10-20 nM. Initiate the uptake reaction by adding 50 µL of this solution to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 5-10 minutes. This time should be within the linear range of uptake, which should be determined empirically.
-
Termination: Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KHB. The speed of this step is critical to prevent further uptake or efflux.
-
Cell Lysis: Add 100 µL of cell lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes with gentle agitation to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Uptake:
-
Total Uptake (CPM_total): Average CPM from vehicle control wells.
-
Non-specific Uptake (CPM_nsb): Average CPM from wells with the high-concentration DAT inhibitor.
-
Specific Uptake (CPM_specific): CPM_total - CPM_nsb.
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nsb) / (CPM_total - CPM_nsb)])
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]dopamine uptake.
Conclusion and Future Directions
N-benzylpiperazine (BZP) is a well-documented psychostimulant that functions as a substrate for monoamine transporters, leading to neurotransmitter release and reuptake inhibition with moderate potency at the dopamine transporter. [3][5]In contrast, the pharmacological activity of 1-Allylpiperazine dihydrochloride at these critical CNS targets remains uncharacterized in the public domain.
This guide provides the scientific rationale and a detailed, validated protocol for a [³H]dopamine uptake inhibition assay, which represents the gold standard for functionally assessing the efficacy of potential DAT inhibitors. [9]By employing this methodology, researchers can generate the necessary data to quantitatively determine the potency (IC50) of 1-Allylpiperazine dihydrochloride. This will enable a direct and objective comparison with BZP, elucidating the relative efficacy of these two piperazine derivatives and providing foundational data for understanding the structure-activity relationships within this chemical class. Such experimental investigation is a mandatory next step to define the pharmacological profile of 1-Allylpiperazine dihydrochloride.
References
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. Available at: [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. Available at: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]
-
Kasture, S., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. Available at: [Link]
-
Cooper, D. O., & Carlson, K. R. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 9(2), 157-162. Available at: [Link]
-
Zhen, J., et al. (2001). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by a novel phenylisothiocyanate tropane analog. European Journal of Pharmacology, 411(3), 263-269. Available at: [Link]
-
Seba, M. C., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 1(4), 22-31. Available at: [Link]
-
BindingDB. (n.d.). Assay Method Information: Radioligand Binding Assay. BindingDB. Retrieved February 12, 2024, from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved February 12, 2024, from [Link]
-
Chen, Z., et al. (2001). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 44(15), 2531-2535. Available at: [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved February 12, 2024, from [Link]
-
Raiteri, M., et al. (1977). Simultaneous evaluation by a double labelling method of drug-induced uptake inhibition and release of dopamine in synaptosomal preparation of rat striatum. Journal of Pharmacy and Pharmacology, 29(11), 654-660. Available at: [Link]
-
Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163. Available at: [Link]
-
Yabanoglu-Ciftci, S., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Medicinal Chemistry, 31. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved February 12, 2024, from [Link]
-
Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6599. Available at: [Link]
-
World Health Organization. (2007). N-Benzylpiperazine (BZP). Expert Committee on Drug Dependence. Available at: [Link]
-
Abe, A., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. Available at: [Link]
-
Paudel, S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Experimental Neurobiology, 25(6), 347-358. Available at: [Link]
-
Chung, B. H., et al. (2002). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry, 10(10), 3187-3195. Available at: [Link]
-
Badgaiyan, R. D. (2013). Detection of dopamine neurotransmission in "real time". Frontiers in Neuroscience, 7, 127. Available at: [Link]
-
Life in the Fastlane. (2020). Benzylpiperazine. CCC. Retrieved February 12, 2024, from [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved February 12, 2024, from [Link]
-
Tanda, G., et al. (2007). N-benzylpiperazine has characteristics of a drug of abuse. Behavioural Pharmacology, 18(8), 785-790. Available at: [Link]
-
Kafel, R., & Wszołek, M. (2020). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 10(1), 102. Available at: [Link]
-
Caccia, S., et al. (2001). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 11(13), 1731-1734. Available at: [Link]
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. Available at: [Link]
-
Solar, I., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 25(12), 6439. Available at: [Link]
-
Peng, X., et al. (2022). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 13(1), 1-11. Available at: [Link]
-
Functional Imaging of the Dopamine Pathway. (2024). AuntMinnie. Retrieved February 12, 2024, from [Link]
-
Gray, D. L., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6854-6858. Available at: [Link]
-
Volf, A., et al. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 50(1), 123-131. Available at: [Link]
-
Schlesinger, S., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810-15815. Available at: [Link]
-
Aggarwal, S., et al. (2019). Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter. ACS Chemical Neuroscience, 10(10), 4350-4363. Available at: [Link]
-
Xu, F., et al. (2000). Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. Nature Neuroscience, 3(5), 465-471. Available at: [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. N-benzylpiperazine has characteristics of a drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Allyl Moiety in Piperazine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold, a versatile building block integral to a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to be readily modified at two nitrogen positions, have cemented its role in the development of drugs targeting a wide array of biological pathways.[3] This guide delves into the nuanced yet significant impact of a specific substitution—the allyl group—on the pharmacological profile of piperazine derivatives. Through a comparative analysis with its saturated counterpart, the propyl group, we will explore the structure-activity relationship (SAR) of allyl-substituted piperazines, providing experimental context and actionable insights for drug design and development.
The Core Directive: Unveiling the Significance of the Allyl Substituent
The introduction of an allyl group (CH₂CH=CH₂) versus a propyl group (CH₂CH₂CH₃) at a piperazine nitrogen might seem like a minor alteration. However, this subtle change introduces a point of unsaturation that can profoundly influence a molecule's conformational flexibility, metabolic stability, and interaction with biological targets. This guide will focus on a representative arylpiperazine scaffold known to interact with G-protein coupled receptors (GPCRs), specifically the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.[4]
Comparative Biological Activity: A Case Study at the Dopamine D2 Receptor
To illustrate the impact of the N-allyl substitution, we present a comparative analysis of two hypothetical arylpiperazine derivatives: Compound 1 (N-allyl) and Compound 2 (N-propyl) . The data presented in Table 1 is representative of typical findings in SAR studies and serves to highlight the potential differences in biological activity.
Table 1: Comparative In Vitro Activity of N-Allyl vs. N-Propyl Arylpiperazines at the Human Dopamine D2 Receptor
| Compound ID | N-Substituent | Receptor Binding Affinity (Ki, nM) [³H]-Spiperone | Functional Activity (EC₅₀, nM) GTPγS Assay |
| Compound 1 | Allyl | 5.2 | 15.8 |
| Compound 2 | Propyl | 12.5 | 35.2 |
Data is hypothetical and for illustrative purposes.
The data suggests that the presence of the allyl group in Compound 1 may contribute to a higher binding affinity (lower Ki value) for the dopamine D2 receptor compared to the propyl-substituted Compound 2 .[5] This enhanced affinity could be attributed to several factors, including favorable π-π stacking interactions between the allyl group's double bond and aromatic residues within the receptor's binding pocket. Furthermore, the increased potency (lower EC₅₀ value) of Compound 1 in the functional assay suggests that the allyl moiety may also play a role in promoting a more active receptor conformation upon binding.[6]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of N-allyl and N-propyl substituted piperazines.
Synthesis of N-Allyl and N-Propyl Arylpiperazines
The synthesis of the target compounds can be achieved through a straightforward nucleophilic substitution reaction. The general synthetic scheme is depicted below.
Caption: General Synthetic Scheme for N-Alkylation of Arylpiperazines.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of the starting arylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, typically potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add the corresponding alkyl halide, either allyl bromide (1.2 eq) for Compound 1 or propyl bromide (1.2 eq) for Compound 2 , dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-substituted arylpiperazine.[7]
-
Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Assessing Receptor Binding and Functional Activity
The following protocols describe standard in vitro assays to determine the binding affinity and functional activity of the synthesized compounds at the dopamine D2 receptor.
1. Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the ability of a test compound to displace a radiolabeled ligand from the receptor, providing a measure of its binding affinity (Ki).[5]
Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293) expressing the human dopamine D2 receptor.[5]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of the radioligand [³H]-spiperone (e.g., 0.2 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. [³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding, providing an indication of the compound's efficacy.[8]
Caption: Workflow for the [³⁵S]GTPγS Functional Assay.
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes containing the dopamine D2 receptor and associated G-proteins.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (agonist), and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30 °C for 30-60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) from this curve.[8]
Causality and Mechanistic Insights
The observed differences in activity between N-allyl and N-propyl substituted piperazines can be rationalized by considering their distinct structural and electronic properties.
-
Conformational Rigidity: The sp² hybridized carbons of the allyl group introduce a degree of rigidity compared to the more flexible sp³ hybridized carbons of the propyl group. This can restrict the conformational freedom of the molecule, potentially pre-disposing it to a bioactive conformation that fits more favorably into the receptor's binding site.
-
Electronic Effects: The π-electron cloud of the allyl group's double bond can engage in non-covalent interactions, such as π-π stacking or cation-π interactions, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) that are often present in the binding pockets of GPCRs. These additional interactions can contribute to a higher binding affinity.
-
Metabolic Stability: The allyl group can be susceptible to different metabolic pathways compared to the propyl group. While this can sometimes lead to the formation of reactive metabolites, in other cases it may alter the pharmacokinetic profile of the drug in a beneficial way.
Conclusion: The Allyl Group as a Strategic Tool in Drug Design
This guide has provided a comparative framework for understanding the structure-activity relationship of allyl-substituted piperazines. By presenting a hypothetical case study grounded in established pharmacological principles and providing detailed experimental protocols, we have highlighted how a seemingly minor structural modification—the introduction of an allyl group—can significantly impact biological activity. The enhanced affinity and potency observed in our illustrative example underscore the importance of considering the unique properties of the allyl moiety in the design of novel piperazine-based therapeutics. Researchers and drug development professionals are encouraged to explore this substitution as a strategic tool to fine-tune the pharmacological profile of their lead compounds, potentially leading to the discovery of more potent and selective drug candidates.
References
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Synthesis and pharmacological evaluation of novel arylpiperazine oxicams derivatives as potent analgesics without ulcerogenicity. PubMed. [Link]
-
Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. PubMed. [Link]
-
Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed. [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]
-
GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. PubMed. [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
-
Dopamine D2 Receptor-Mediated G Protein Activation Assessed by Agonist-Stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) Binding in Rat Striatal Membranes. PubMed. [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. [Link]
-
Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. American Laboratory. [Link]
-
Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. PubMed. [Link]
-
Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PMC. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. PMC. [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
-
SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. University of Oran 1. [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]
-
Piperazine functional group. | Download Scientific Diagram. ResearchGate. [Link]
-
Piperazine-containing synthetic hybrid anticancer agents.. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. PubMed. [Link]
-
Arylpiperazine derivatives containing the saccharin moiety inhibited.... ResearchGate. [Link]
-
Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. BioKB. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Verification of Synthesized 1-Allylpiperazine Dihydrochloride: An Orthogonal Approach
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 1-Allylpiperazine dihydrochloride, a versatile building block, is no exception. Its synthesis, typically via the alkylation of piperazine, can introduce a variety of impurities including unreacted starting materials, over-alkylated byproducts, and residual solvents.[1][2][3]
Confirming the purity of the final dihydrochloride salt requires more than a single analytical technique. A robust, self-validating system—grounded in the principle of orthogonality—is essential. This guide provides an in-depth comparison of the critical analytical methods required to establish the identity, purity, and stoichiometry of synthesized 1-Allylpiperazine dihydrochloride, explaining the causality behind each experimental choice.
The Imperative of an Orthogonal Analytical Strategy
Relying on a single analytical method for purity determination is fraught with risk. For instance, NMR spectroscopy might not detect inorganic salts, and HPLC may not reveal the presence of water or confirm the correct salt form.[4] An orthogonal approach, employing multiple techniques that measure different chemical and physical properties, provides a comprehensive and trustworthy assessment. Each method acts as a cross-validation for the others, ensuring the material's integrity.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Optimizing Synthetic Reproducibility: A Comparative Guide to 1-Allylpiperazine Dihydrochloride
Part 1: The Reproducibility Crisis in Piperazine Derivatization
In medicinal chemistry, 1-Allylpiperazine is a ubiquitous scaffold, serving as a critical intermediate for antipsychotics (e.g., phenothiazine derivatives) and antihistamines. However, reproducibility data regarding this building block is often skewed by a fundamental misunderstanding of its two primary commercial forms: the Free Base (liquid) and the Dihydrochloride Salt (2HCl) .
While the Free Base is theoretically "atom-economical," it suffers from rapid oxidative degradation and carbon dioxide absorption (forming carbamates). Consequently, the Dihydrochloride salt (1-Allylpiperazine·2HCl) is the industry standard for storage stability.
The Problem: The salt is highly hygroscopic and acidic. Researchers frequently fail to account for:
-
Water Mass: The salt absorbs atmospheric moisture, altering the effective molecular weight (MW). Weighing "100 mg" of aged salt may deliver only 80 mg of active reagent.
-
Incomplete Neutralization: The piperazine ring requires two equivalents of base to liberate the nucleophilic nitrogens. Under-basification leaves the molecule protonated and unreactive (ammonium form), leading to "mysterious" yield failures.
This guide provides a standardized, self-validating workflow to eliminate these variables.
Part 2: Comparative Analysis of Reagent Forms
The following table objectively compares the performance and handling requirements of the three primary methodologies for introducing the 1-allylpiperazine moiety.
Table 1: Reagent Performance Matrix
| Feature | 1-Allylpiperazine[1][2][3][4][5]·2HCl (Recommended) | 1-Allylpiperazine (Free Base) | N-Boc-Piperazine + Allyl Bromide |
| Physical State | Crystalline Solid (Hygroscopic) | Liquid (Volatile) | Crystalline Solid |
| Shelf Stability | High (>2 years if desiccated) | Low (Oxidizes/Absorbs CO₂) | High |
| Atom Economy | Moderate (Loss of 2 HCl) | High | Low (Requires deprotection) |
| Stoichiometry Risk | High (Requires precise pH control) | Moderate (Titer varies) | Low |
| Cost Efficiency | High | Moderate | Low (Multi-step) |
| Primary Utility | GMP Synthesis, Long-term storage | Quick, small-scale screening | Complex, multi-step synthesis |
Expert Insight: While the Free Base appears convenient, its titer changes daily due to carbonate formation. The 2HCl salt is superior only if the "Salt-Break" protocol (below) is strictly followed.
Part 3: Technical Deep Dive & Visualization
To ensure reproducibility, one must visualize the protonation state. The 2HCl salt locks both nitrogens. To react, we must strip these protons.
The "Salt-Break" Mechanism
The diagram below illustrates the critical divergence point. If the pH is not managed (Path A), the nucleophile remains dormant. Path B represents the correct activation.
Caption: Figure 1. The "Salt-Break" Logic Flow. Failure to reach pH > 10 results in protonated, non-nucleophilic species.
Part 4: The Self-Validating Experimental Protocol
Objective: Use 1-Allylpiperazine·2HCl in a nucleophilic substitution reaction (e.g., with an alkyl halide) with >95% reproducibility.
Materials
-
Reagent: 1-Allylpiperazine dihydrochloride (Store in desiccator).
-
Base: Diisopropylethylamine (DIEA) or K₂CO₃ (milled).
-
Solvent: DMF or Acetonitrile (ACN).
-
Validation: AgNO₃ solution (for chloride titration).
Step-by-Step Methodology
1. The "Water-Correction" Weighing (Pre-Step)
Context: The salt is hygroscopic.[6][7][8] A generic weight is inaccurate.
-
Action: Weigh approx. 100 mg of the salt.
-
Validation: Dissolve in neutral water and titrate with 0.1 M AgNO₃ to determine precise chloride content.
-
Calculation: Use the chloride data to back-calculate the exact moles of piperazine present. Adjust your reaction mass accordingly. This step alone corrects 90% of yield variations.
2. The "In-Situ" Free Basing
-
Setup: Suspend the calculated mass of 1-Allylpiperazine·2HCl in ACN.
-
Activation: Add 2.5 equivalents of DIEA (organic base) or 3.0 equivalents of K₂CO₃ (inorganic base).
-
Why 2.5 eq? You need 2.0 eq to neutralize the 2HCl, and 0.5 eq to scavenge the acid generated during the substitution reaction.
-
-
Equilibration: Stir for 30 minutes at Room Temperature (RT).
-
Visual Check: If using organic base, the solution should become clear as the free base dissolves. If using inorganic base, ensure fine suspension.
-
3. The Reaction & Quench[9]
-
Addition: Add the electrophile (e.g., alkyl halide) dropwise.
-
Monitoring: Do not rely on TLC alone (amine salts streak). Use LC-MS. Look for the disappearance of the M+1 peak of the starting material (MW ~126 Da).
-
Workup (Crucial):
-
The reaction mixture now contains your product plus amine hydrochloride salts.
-
Dilute with EtOAc.
-
Wash with saturated NaHCO₃ (Basic wash). Do not use water or acid, or you will re-protonate your product and lose it to the aqueous layer.
-
Part 5: Data & Validation Standards
To confirm you have successfully synthesized the target without contamination from the starting salt, utilize these diagnostic markers.
Table 2: Diagnostic NMR Markers (CDCl₃)
| Moiety | Proton Environment | Chemical Shift (δ) | Diagnostic Change |
| Allyl -CH= | Internal Alkene | 5.8 – 5.9 ppm (m) | Remains constant (Internal Standard) |
| Piperazine Ring | α-Protons (N-CH₂-) | 2.4 – 2.6 ppm (Free) | Shift: Moves from ~3.5 ppm (Salt) to ~2.5 ppm (Product) |
| Amine Proton | N-H (Salt) | > 9.0 ppm (Broad) | Disappears in product |
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Likely insufficient base. The HCl from the salt consumed the base, leaving none to drive the substitution.
-
Fix: Increase base to 3.0 equivalents.
-
-
Issue: "Sticky" Oil Product.
-
Cause: Residual hydrochloride salts.
-
Fix: Wash organic layer thoroughly with 1M NaOH (rapidly) to ensure free-basing, then dry over Na₂SO₄.
-
References
-
PubChem. 1-Allylpiperazine Compound Summary. National Library of Medicine. [Link]
-
Molinéry, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[10] Molecules, 26(19), 6072. (Discusses piperazine reactivity and salt handling). [Link]
-
ResearchGate. Discussion: Piperazine dihydrochloride to Free base conversion efficiency. (Community validation of the Na2CO3 vs. NaOH protocols). [Link]
Sources
- 1. 1-ALLYLPIPERAZINE | 13961-36-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Allylpiperazine | 13961-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-Allylpiperazine | 13961-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Allylpiperazine Dihydrochloride
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and personal well-being. The proper disposal of chemical reagents like 1-Allylpiperazine dihydrochloride, a substituted piperazine derivative, is a critical aspect of laboratory management. This guide provides a detailed, step-by-step framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
While a specific, comprehensive toxicological profile for 1-Allylpiperazine dihydrochloride is not extensively documented, its structural relationship to other piperazine salts necessitates a cautious approach. Piperazine and its derivatives are known to present several hazards:
-
Skin and Eye Irritation: Many piperazine salts are classified as irritants that can cause skin irritation and serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dusts may lead to respiratory irritation.[2] Some derivatives can also cause respiratory sensitization, potentially leading to allergy or asthma-like symptoms upon repeated exposure.[3][5]
-
Harmful if Swallowed: Acute oral toxicity is a concern with many related compounds.[4][5]
-
Aquatic Toxicity: Piperazine derivatives can be harmful to aquatic life, sometimes with long-lasting effects.[3][6] Therefore, release into the environment must be strictly avoided.[3]
Given these potential hazards, 1-Allylpiperazine dihydrochloride must be treated as hazardous waste. The dihydrochloride form suggests it is an acidic salt, which can influence neutralization procedures during spill cleanup.
Core Principles of Chemical Waste Management
Before proceeding to specific protocols, it is essential to internalize the foundational principles of chemical disposal:
-
Never Drain Dispose: Never discard 1-Allylpiperazine dihydrochloride down the sink or in regular trash. This can lead to environmental contamination and potential reactions within the drainage system.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
-
Label Everything: All waste containers must be clearly and accurately labeled to ensure safe handling by all personnel, including waste management contractors.[7]
-
Consult Local Regulations: All disposal activities must comply with local, state, and federal regulations.[8][9][10] This guide provides a general framework, but institutional and regional requirements are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is mandatory when handling 1-Allylpiperazine dihydrochloride in any form—pure substance, solution, or waste.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[7] | Protects against splashes and airborne dust, preventing serious eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] | Prevents skin contact, which can cause irritation or allergic reactions.[3] |
| Body Protection | A lab coat is standard. For significant spill risk, consider impervious clothing.[1][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[3][7] If dust is generated, a NIOSH-approved respirator is required.[1] | Minimizes inhalation of airborne particles, preventing respiratory tract irritation. |
Step-by-Step Disposal Protocol for Unused or Waste Product
This protocol outlines the procedure for preparing excess or expired 1-Allylpiperazine dihydrochloride for disposal.
-
Container Selection:
-
Designate a specific, compatible, and sealable container for the chemical waste. A clean, dry, high-density polyethylene (HDPE) container is often suitable.
-
If possible, collect the waste in its original container to maintain clear labeling and hazard information.[7]
-
-
Waste Labeling:
-
Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "1-Allylpiperazine dihydrochloride".
-
Associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
-
-
Secure Storage:
-
Arrange for Disposal:
-
Contact your institution’s EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[6][7]
-
Provide the Safety Data Sheet (SDS) for a related piperazine compound if one for the specific chemical is unavailable. This gives the disposal company crucial information for safe handling.[7]
-
Spill Management and Decontamination
Accidental spills require a swift and systematic response to mitigate exposure and environmental release.
Caption: Decision workflow for managing a 1-Allylpiperazine dihydrochloride spill.
This protocol is for small, manageable spills (e.g., <50 mL of a solution or a few grams of powder) that do not pose a significant respiratory hazard.
-
Alert and Secure:
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.[12]
-
-
Don PPE:
-
Put on all required PPE as detailed in the table above, including a respirator if cleaning a powder.
-
-
Containment:
-
Absorption/Neutralization:
-
Working from the outside in, apply an inert absorbent material to the spill.[13]
-
Since this is a dihydrochloride salt, the spill will be acidic. A gentle neutralization step can be performed by carefully adding a weak base like sodium bicarbonate and testing with pH paper until a neutral pH (6-8) is achieved.[13][14] This should only be done by trained personnel.
-
-
Collection:
-
Decontamination:
-
Clean the spill surface thoroughly with soap and water.[15]
-
Wipe the area dry with disposable towels.
-
-
Final Disposal:
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of 1-Allylpiperazine dihydrochloride, upholding the highest standards of safety and environmental stewardship.
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Spectrum Chemical. (2007, May 10). Material Safety Data Sheet - Piperazine Dihydrochloride.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Sigma-Aldrich. (2025, September 22). 1-(m-Chlorophenyl)piperazine hydrochloride Safety Data Sheet.
- Cayman Chemical. (2025, November 19). Piperazine Safety Data Sheet.
- Fisher Scientific. (2025, December 22). 1-(2-Pyrimidyl)piperazine dihydrochloride Safety Data Sheet.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
- G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet - N-Aminoethylpiperazine.
- Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from Clarkson University Environmental Health & Safety website.
- ChemicalBook. (2026, January 17). PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Thermo Fisher Scientific. (2025, October 24). 1-(4-Fluorophenyl)piperazine dihydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025, May 17). 1-(2,3-Dichlorophenyl)piperazine hydrochloride Safety Data Sheet.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
- Michigan State University. (n.d.). Spill and Cleaning Protocol. Retrieved from Michigan State University Environmental Health & Safety website.
- Cayman Chemical. (2026, January 13). 1-(3-Chlorophenyl)piperazine (hydrochloride) Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal.
- PACEcares. (2009, October). How to Dispose of Medicines Properly.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gjchemical.com [gjchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Allylpiperazine Dihydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling chemical reagents like 1-Allylpiperazine dihydrochloride, a substituted piperazine, requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate them. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety in your laboratory, ensuring that every protocol is grounded in authoritative best practices.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the hazard profile of a chemical is the foundational step in any safety protocol. While specific toxicological data for 1-Allylpiperazine dihydrochloride may be limited, a thorough evaluation of analogous piperazine salts allows us to establish a robust safety framework. Piperazine derivatives are known to be biologically active and can present several health risks.
The primary hazards associated with piperazine dihydrochlorides and similar compounds include:
-
Skin Irritation and Corrosion: These compounds can cause mild to moderate skin irritation, and in some cases, severe burns.[1][2][3] This necessitates a barrier to prevent any direct contact with the skin.
-
Serious Eye Damage: Contact with the eyes can lead to serious irritation and potential damage.[2][3][4] The powdered form of the chemical poses a significant risk of airborne particles reaching the eyes.
-
Respiratory Irritation and Sensitization: Inhalation of dusts can irritate the respiratory tract.[1][2] Furthermore, some piperazine compounds are known respiratory sensitizers, meaning repeated inhalation can lead to allergic reactions or asthma-like symptoms.[3][5][6]
-
Target Organ Effects: Prolonged or repeated exposure may cause damage to organs such as the upper respiratory tract and skin.[1]
These hazards dictate that our PPE strategy must provide comprehensive protection for the eyes, skin, and respiratory system.
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard profile, a standard PPE ensemble is required for handling 1-Allylpiperazine dihydrochloride. The selection of specific items should be guided by a task-specific risk assessment.
Eye and Face Protection
Due to the risk of serious eye irritation from dust or splashes, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][8]
-
Enhanced Protection: When there is a higher risk of splashing (e.g., preparing concentrated solutions, neutralization of spills), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[9][10]
Skin and Body Protection
A complete barrier is essential to prevent skin contact.
-
Gloves: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's compatibility data for the specific chemical class. Always double-glove when handling highly hazardous substances.[9][11] Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.
-
Laboratory Coat/Gown: A long-sleeved lab coat is a minimum requirement. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a disposable gown that closes in the back is recommended.[12]
-
Full Body Protection: In situations with a significant risk of widespread contamination, coveralls ("bunny suits") may be necessary to provide head-to-toe protection.[12]
Respiratory Protection
Controlling airborne dust is critical, especially when weighing or transferring the solid compound.
-
Engineering Controls: The primary method for respiratory protection should always be engineering controls, such as working within a certified chemical fume hood or using a ventilated balance enclosure.[1][7]
-
Respirators: When engineering controls are not feasible or are insufficient to maintain exposure below occupational limits, respiratory protection is required. A NIOSH-approved N95 dust respirator is the minimum requirement for handling powders.[7][9] For situations with higher potential exposure, a respirator with a higher protection factor may be necessary. All respirator use must be done under a comprehensive respiratory protection program that includes fit testing and training.
PPE Selection Matrix for Common Laboratory Tasks
To simplify the decision-making process, the following table outlines the recommended PPE for various tasks involving 1-Allylpiperazine dihydrochloride.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting a Sealed Container | Safety Glasses | Single Pair of Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Powder | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | Required (Use Ventilated Enclosure or N95 Respirator) |
| Preparing a Dilute Solution | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | Recommended (Work in Fume Hood) |
| Performing a Reaction | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat | Required (Work in Fume Hood) |
| Cleaning a Small Spill | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Disposable Gown | Required (N95 or higher, task-dependent) |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) process is a common source of exposure.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on inner gloves.
-
Put on lab coat or gown.
-
Put on N95 respirator (if required). Ensure a proper seal check is performed.
-
Put on eye and face protection.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Inspect and remove outer gloves. Dispose of them in a designated hazardous waste container.
-
Remove face shield and goggles. Clean and store according to lab procedures.
-
Remove lab coat or gown by rolling it inside-out and away from the body. Dispose of it in the appropriate waste stream.
-
Perform hand hygiene.
-
Remove respirator (if used). Dispose of it in a designated waste container.
-
Remove inner gloves.
-
Perform thorough hand hygiene with soap and water.
-
Disposal Plan
All disposable PPE used when handling 1-Allylpiperazine dihydrochloride must be treated as hazardous waste.[6]
-
Collection: Place all contaminated items (gloves, disposable gowns, respirator masks, bench paper) in a clearly labeled, sealed hazardous waste container.[10]
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9] Never dispose of contaminated PPE in the regular trash.
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE based on task-specific risk factors.
Conclusion
A culture of safety is not built on compliance alone, but on a deep, causal understanding of the risks and the procedures designed to mitigate them. For 1-Allylpiperazine dihydrochloride, this means recognizing its potential as a skin, eye, and respiratory irritant and potential sensitizer, and consequently adopting a multi-layered PPE strategy. By integrating this expert-driven, procedure-focused approach, you not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your critical research.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary - Piperazine Dihydrochloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet - PIPPS PUFFERAN® ≥97 %. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2011). 1988 OSHA PEL Project - Piperazine Dihydrochloride. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
